Descladinose 6-N-Desmethyl Azithromycin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C29H56N2O9 |
|---|---|
分子量 |
576.8 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C29H56N2O9/c1-11-21-29(8,37)24(34)19(6)30-14-15(2)13-28(7,36)25(17(4)22(32)18(5)26(35)39-21)40-27-23(33)20(31(9)10)12-16(3)38-27/h15-25,27,30,32-34,36-37H,11-14H2,1-10H3/t15-,16-,17+,18-,19-,20+,21-,22+,23-,24-,25-,27+,28-,29-/m1/s1 |
InChI 键 |
LOMZTTMTKSVHAG-NHUOXGILSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Descladinose 6-N-Desmethyl Azithromycin
Core Compound Details & Synthesis
Introduction
Descladinose 6-N-Desmethyl Azithromycin (B1666446), also identified as Azithromycin Impurity E, is a known metabolite and process impurity of the widely used macrolide antibiotic, Azithromycin. As a significant related substance, its characterization is crucial for the quality control and regulatory assessment of Azithromycin drug products. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Profile
The fundamental chemical and physical properties of Descladinose 6-N-Desmethyl Azithromycin are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy]-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
| Synonyms | Azithromycin Impurity E, 3′-(N,N-Didemethyl)azithromycin, Amino Azithromycin |
| CAS Number | 111247-94-0 |
| Molecular Formula | C₂₉H₅₆N₂O₉ |
| Molecular Weight | 576.77 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 146-151°C |
| Solubility | Slightly soluble in chloroform (B151607) and methanol |
| Storage Conditions | -20°C, under inert atmosphere, hygroscopic |
Synthesis Protocol
Reaction: Demethylation of Azithromycin. Reagents:
-
Azithromycin
-
N-fluorobisbenzenesulfonamide
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
3% Sodium bicarbonate solution for washing
-
Acetone and water for recrystallization
Procedure Outline:
-
Azithromycin is dissolved in a suitable solvent (e.g., dichloromethane).
-
N-fluorobisbenzenesulfonamide is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours), with reaction progress monitored by HPLC.
-
Upon completion, the reaction mixture is washed with a 3% sodium bicarbonate solution.
-
The organic layer is separated and evaporated to dryness to yield the crude product.
-
The crude product is purified by recrystallization from an acetone-water mixture to yield this compound with high purity.
Note: This is an outline based on a patent and not a fully detailed experimental protocol. Researchers should consult the original patent (CN104558069A) and perform necessary optimizations for laboratory-scale synthesis.
Biological Activity & Mechanism of Action
Antimicrobial Activity
Comprehensive studies detailing the specific antimicrobial activity of this compound, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not widely available in the scientific literature. Generally, metabolites of Azithromycin are considered to be microbiologically inactive[2][3]. The parent drug, Azithromycin, is effective against a range of respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae[2][4][5]. However, resistance in these organisms is a growing concern[2].
Mechanism of Action
As a metabolite of Azithromycin, any potential biological activity of this compound would likely be understood in the context of the parent drug's mechanism of action. Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translation of mRNA[6]. It is important to note that specific studies on the interaction of this compound with the bacterial ribosome have not been found in the reviewed literature.
Signaling Pathways
There is no specific information available regarding signaling pathways that are uniquely modulated by this compound. The immunomodulatory effects of the parent compound, Azithromycin, are well-documented and involve the modulation of various inflammatory pathways. However, it is not known if this metabolite contributes to these effects.
Experimental Data & Visualizations
Spectroscopic Data
Detailed 1H and 13C NMR spectra with peak assignments and comprehensive mass spectrometry fragmentation analysis for this compound are not publicly available. Commercial suppliers of this compound as a reference standard may provide such data upon purchase, but it is not accessible through public databases. A general workflow for the characterization of such a compound is presented below.
Experimental Workflow for Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound is a chemically defined metabolite and impurity of Azithromycin. While its synthesis can be achieved through the demethylation of the parent drug, detailed experimental protocols and comprehensive biological activity data are scarce in the public domain. The available information suggests that it is likely to be microbiologically inactive. Further research would be required to fully elucidate its biological profile and any potential pharmacological effects. For researchers and drug development professionals, the primary significance of this compound currently lies in its role as a reference standard for the quality control of Azithromycin.
References
- 1. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]
- 2. droracle.ai [droracle.ai]
- 3. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of Clarithromycin and Azithromycin Efficacies against Experimental Haemophilus influenzae Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Physical Properties of Descladinose 6-N-Desmethyl Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Descladinose 6-N-Desmethyl Azithromycin, a key metabolite of the widely used macrolide antibiotic, Azithromycin. The information herein is intended to support research, drug development, and quality control activities.
Core Physical Properties
The physical characteristics of a drug substance are critical determinants of its formulation, stability, and bioavailability. Below is a summary of the available data for this compound.
Data Presentation: Quantitative Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₆N₂O₉ | [1] |
| Molecular Weight | 576.77 g/mol | [2][3] |
| Melting Point | 146-151 °C | |
| pKa (Predicted) | 13.31 ± 0.70 | |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the determination of key physical properties of this compound, based on established methods for Azithromycin and its derivatives.
Determination of Melting Point
The melting point of a compound is a sensitive indicator of its purity. The capillary melting point method is a standard and reliable technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an automated detection system is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a rate of 10-20 °C per minute until it is approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting range is reported as the interval between the onset and completion temperatures.
-
Determination of Solubility
Understanding the solubility of a compound is fundamental for developing effective drug delivery systems. A saturation shake-flask method is commonly employed.
Methodology:
-
Solvent Selection: Chloroform and Methanol are used as the primary solvents for this determination.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL).
-
Determination of pKa
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure adequate solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure:
-
The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.
-
Signaling Pathways and Experimental Workflows
Understanding the metabolic fate of a drug is essential in drug development. This compound is a product of the metabolism of Azithromycin.
Azithromycin Metabolism Pathway
The primary metabolic pathway for Azithromycin involves demethylation. The following diagram illustrates the simplified metabolic conversion of Azithromycin to its N-desmethyl metabolite.
Caption: Simplified metabolic pathway of Azithromycin to its N-desmethyl metabolite.
Experimental Workflow: Isolation and Characterization
The following workflow outlines the general steps for the isolation and characterization of this compound from a biological matrix.
Caption: General workflow for the isolation and characterization of metabolites.
This technical guide provides a foundational understanding of the physical properties of this compound. Further experimental work is encouraged to refine these properties and to elucidate the full pharmacological profile of this important metabolite.
References
molecular weight of Descladinose 6-N-Desmethyl Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a key metabolite of the widely used macrolide antibiotic, Azithromycin. This document details its physicochemical properties, provides a representative analytical methodology, and illustrates its metabolic formation and a general analytical workflow.
Physicochemical and Quantitative Data
Descladinose 6-N-Desmethyl Azithromycin is a derivative of Azithromycin formed through metabolic processes. The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Formula | C29H56N2O9 | [1] |
| Molecular Weight | 576.77 g/mol | [2][3] |
| CAS Number | 111247-94-0 | |
| Appearance | White Solid | |
| Melting Point | 146-151°C | |
| Boiling Point (Predicted) | 720.0 ± 60.0 °C | |
| Density (Predicted) | 1.18 ± 0.1 g/cm3 | |
| pKa (Predicted) | 13.31 ± 0.70 | |
| Purity | ≥95% | [3] |
| Storage Temperature | -20°C or 2-8°C | [3] |
Metabolic Formation of this compound
Azithromycin undergoes biotransformation in the body, primarily in the liver, to form various metabolites. The formation of this compound involves two key metabolic steps: the cleavage of the cladinose (B132029) sugar and N-demethylation. While the specific enzymes involved are not fully elucidated, these pathways have been identified as significant in the metabolism of Azithromycin.
Experimental Protocols: Analysis of this compound
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, adapted from established methods for Azithromycin and its impurities.
1. Objective: To develop a robust HPLC method for the identification and quantification of this compound in a sample matrix.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Water (HPLC grade)
-
Formic acid
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV or Mass Spectrometry (MS) detector
-
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 7.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 22 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
5. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 100 µg/mL.
-
Sample Solution: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the same solvent as the standard solution to a known concentration. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
6. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of the metabolite in the sample by comparing the peak area with that of the standard.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound from a sample.
This technical guide serves as a foundational resource for professionals engaged in the study and analysis of Azithromycin and its metabolites. The provided information is intended to support further research and development in this area.
References
- 1. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Descladinose 6-N-Desmethyl Azithromycin as an Azithromycin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a significant metabolite of the widely prescribed macrolide antibiotic, azithromycin. This document delves into the formation, physicochemical properties, and analytical methodologies for the detection and quantification of this metabolite. While extensive quantitative pharmacokinetic and pharmacodynamic data for Descladinose 6-N-Desmethyl Azithromycin remains limited in publicly available literature, this guide synthesizes the current understanding of azithromycin metabolism and presents relevant experimental protocols that can be adapted for the study of this specific metabolite. The included diagrams illustrate the metabolic pathway and a general workflow for the analytical quantification of azithromycin and its metabolites, providing a foundational resource for researchers in drug metabolism, pharmacology, and analytical chemistry.
Introduction
Azithromycin is a second-generation macrolide antibiotic characterized by a 15-membered ring, which confers greater acid stability and a longer half-life compared to erythromycin.[1] It is extensively used to treat a variety of bacterial infections.[1] The metabolism of azithromycin is primarily hepatic, leading to the formation of numerous metabolites.[2] Among these, this compound is a recognized metabolite, commercially available as a research chemical.[3][4] Understanding the formation, fate, and potential biological activity of such metabolites is crucial for a complete comprehension of the parent drug's overall pharmacological and toxicological profile.
This guide aims to provide a detailed technical resource on this compound, focusing on its chemical identity, metabolic generation, and analytical characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of analytical methods and for understanding its disposition in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | [5][6] |
| CAS Number | 111247-94-0 | [3][4] |
| Molecular Formula | C₂₉H₅₆N₂O₉ | [6][7] |
| Molecular Weight | 576.77 g/mol | [5][6] |
| Appearance | White Solid | [3] |
| Purity | ≥97% | [3] |
| Melting Point | 146-151°C | [3] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [3] |
| Storage | -20°C under inert atmosphere | [3] |
Metabolism of Azithromycin to this compound
The metabolism of azithromycin is complex, with multiple metabolites identified. The formation of this compound involves two key enzymatic reactions: the removal of the cladinose (B132029) sugar moiety and the N-demethylation of the desosamine (B1220255) sugar. While the specific cytochrome P450 (CYP) enzymes responsible for the formation of this particular metabolite are not definitively identified in the reviewed literature, hepatic metabolism is the primary route for azithromycin biotransformation.[2]
It is important to note that a related metabolite, referred to as "des-cladinose azithromycin (DCA)," has been studied, particularly in the context of azithromycin's gastric degradation under acidic conditions.[8][9][10] It is plausible that "DCA" and this compound are closely related or potentially the same molecule, but a definitive confirmation from the literature is pending. One study noted that when azithromycin capsules are administered with food, the systemic area under the curve (AUC) for DCA was 243% of the value observed after fasted-state dosing, with the peak concentration (Cmax) being 270% of the fasted-state value.[10] This suggests that gastric degradation contributes significantly to the formation of a descladinose metabolite.
Caption: Metabolic pathway of Azithromycin.
Quantitative Data
Specific quantitative data on the pharmacokinetics and biological activity of this compound are not extensively available in the public domain. The majority of pharmacokinetic studies focus on the parent drug, azithromycin. Table 2 summarizes the pharmacokinetic parameters of azithromycin in human plasma, which provides a baseline for comparison when data for its metabolites become available.
Table 2: Pharmacokinetic Parameters of Azithromycin in Human Plasma (Single 500 mg Oral Dose)
| Parameter | Value | Reference |
| Bioavailability | ~37% | |
| Cmax (Peak Plasma Concentration) | 0.4 - 0.5 µg/mL | |
| Tmax (Time to Peak Concentration) | 2 - 3 hours | |
| Terminal Half-life (t½) | ~68 hours | [2] |
| Volume of Distribution (Vd) | 31.1 L/kg |
Experimental Protocols
While a specific, validated protocol for the quantification of this compound was not found, several studies have detailed LC-MS/MS methods for the determination of azithromycin in human plasma.[11][12][13][14] These methods can be adapted for the analysis of its metabolites, provided a certified reference standard for this compound is available, which it is commercially.[3][4]
General LC-MS/MS Method for Azithromycin and its Metabolites in Human Plasma
This protocol is a generalized procedure based on common elements from published methods for azithromycin quantification.[11][12][13][14]
Objective: To quantify the concentration of this compound in human plasma samples.
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., a structurally similar molecule not present in the sample)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold methanol containing the internal standard. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Develop a suitable gradient to achieve separation of the analyte from other plasma components and metabolites.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.
-
Quantification: a. Construct a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above. b. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration. c. Use a weighted linear regression to fit the calibration curve. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for LC-MS/MS analysis.
Biological Activity
There is a lack of specific data on the biological activity, including antimicrobial efficacy, of this compound. Generally, metabolites of antibiotics are less active than the parent compound. However, a thorough evaluation would be necessary to confirm this for this specific metabolite. Any potential antimicrobial or off-target effects would be of interest in a comprehensive safety and efficacy assessment of azithromycin.
Conclusion
This compound is a known, yet not extensively characterized, metabolite of azithromycin. While its physicochemical properties are documented and a reference standard is available for research, a significant gap exists in the scientific literature regarding its quantitative pharmacokinetics, pharmacodynamics, and specific biological activities in humans. The analytical methods and general metabolic pathways described in this guide provide a solid foundation for researchers to design and execute studies aimed at filling these knowledge gaps. Further investigation into the formation and disposition of this compound will contribute to a more complete understanding of azithromycin's clinical pharmacology.
References
- 1. Human Metabolome Database: Showing metabocard for Azithromycin (HMDB0014352) [hmdb.ca]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. 446259-10mg | this compound [111247-94-0 [clinisciences.com]
- 4. This compound | 111247-94-0 [chemicalbook.com]
- 5. This compound | 111247-94-0 [sigmaaldrich.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic study of the azithromycin dosage-form-dependent food effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin quantitation in human plasma by high-performance liquid chromatography coupled to electrospray mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Genesis of an Azithromycin Impurity: A Technical Guide to the Formation of Descladinose 6-N-Desmethyl Azithromycin
For Immediate Release
This whitepaper provides an in-depth technical exploration of the formation mechanism of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a known impurity and metabolite of the widely used macrolide antibiotic, Azithromycin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the degradation pathways of Azithromycin, offering a detailed look at the chemical transformations leading to this specific impurity.
Executive Summary
The formation of Descladinose 6-N-Desmethyl Azithromycin from Azithromycin is a multi-step process primarily driven by hydrolytic and metabolic or degradative demethylation reactions. The principal pathway involves the initial acid-catalyzed hydrolysis of the glycosidic linkage to cleave the cladinose (B132029) sugar, followed by the demethylation of the nitrogen atom at the 6-position of the azalide ring. This guide will dissect the proposed mechanisms, present quantitative data from stability studies, detail relevant experimental protocols, and provide visual representations of the chemical transformations and analytical workflows.
Introduction to Azithromycin and its Degradation
Azithromycin, an azalide antibiotic, is characterized by a 15-membered macrocyclic lactone ring to which two sugar moieties, desosamine (B1220255) and cladinose, are attached.[1] Its chemical stability is a critical attribute for its efficacy and safety. However, under certain conditions, such as acidic environments or metabolic processes, Azithromycin can degrade to form various impurities.[2][3][4][5] Understanding the formation of these impurities is paramount for ensuring drug quality, safety, and regulatory compliance. This compound (CAS No. 111247-94-0) is a notable impurity that involves the modification of both the cladinose sugar and the azalide core.[6][7][8][9][10]
Proposed Mechanism of Formation
The formation of this compound is believed to occur through two primary degradation steps:
Step 1: Hydrolytic Cleavage of the Cladinose Sugar (Descladinosylation)
The initial and often rate-determining step is the hydrolysis of the glycosidic bond connecting the cladinose sugar to the C-13 position of the aglycone. This reaction is particularly facile under acidic conditions. The lone pair of electrons on the ether oxygen of the glycosidic linkage is protonated, making the C-1' carbon of the cladinose more electrophilic and susceptible to nucleophilic attack by water. This results in the formation of Descladinose Azithromycin (also known as Desosaminylazithromycin).[4]
Step 2: N-Demethylation
The second transformation is the removal of a methyl group from the nitrogen atom at the 6-position of the azalide ring. Demethylation is a known metabolic pathway for Azithromycin and can also occur under various stress conditions.[11] While the 15-membered ring of azithromycin makes it less susceptible to demethylation compared to 14-membered macrolides, it remains a viable degradation route.[12][13] This step can mechanistically proceed through oxidative pathways, potentially mediated by enzymatic systems (in vivo) or chemical oxidants (in vitro).
The sequence of these two steps can vary, though evidence from forced degradation studies suggests that descladinosylation is a primary degradation event.
Quantitative Data from Stability and Degradation Studies
The following tables summarize quantitative data from forced degradation studies of Azithromycin, which are instrumental in understanding the conditions that promote the formation of impurities like this compound.
Table 1: Summary of Azithromycin Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 10 min | Descladinose Azithromycin | [14] |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 10 min | Unstable | [14] |
| Oxidative Degradation | 3% H₂O₂, 60°C, 10 hours | Unstable | [14] |
| Thermal Degradation | 105°C, 24 hours | Unstable | [14] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111247-94-0 | [6][9][10] |
| Molecular Formula | C₂₉H₅₆N₂O₉ | [7][9] |
| Molecular Weight | 576.77 g/mol | [6][7][8][9][10] |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | [8] |
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on Azithromycin, which can be adapted to investigate the formation of this compound.
Acidic Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of Azithromycin reference standard in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to obtain a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubation: Heat the mixture in a water bath at 60°C for 30 minutes.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N sodium hydroxide.
-
Dilution and Analysis: Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Azithromycin as described in section 4.1.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Analytical Method for Impurity Profiling
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Azithromycin and its degradation products.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizing the Formation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed formation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Proposed formation pathway of this compound.
Caption: Experimental workflow for forced degradation studies of Azithromycin.
Conclusion
The formation of this compound is a degradation process involving the sequential or concurrent loss of the cladinose sugar and N-demethylation of the azalide ring. Understanding this mechanism is critical for the development of stable formulations of Azithromycin and for the accurate profiling of its impurities. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this and other degradation pathways, ultimately contributing to the safety and efficacy of Azithromycin-based therapies. Further research, particularly utilizing advanced spectrometric techniques, will continue to elucidate the finer details of these complex chemical transformations.
References
- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smolecule.com [smolecule.com]
- 3. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 6. This compound | CAS No- 111247-94-0 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 111247-94-0 [sigmaaldrich.com]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound | 111247-94-0 [sigmaaldrich.com]
- 11. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azithromycin - Wikipedia [en.wikipedia.org]
- 13. Macrolide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Azithromycin (B1666446) and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a cornerstone of modern antibiotic therapy, represents a pivotal advancement in the macrolide class of antibiotics. Its discovery marked a significant breakthrough, offering a superior pharmacokinetic profile and a broader spectrum of activity compared to its predecessor, erythromycin (B1671065). This document provides a comprehensive technical overview of the discovery, history, chemical synthesis, mechanism of action, and pharmacokinetic properties of azithromycin. It also explores the development of related compounds, such as ketolides, which were engineered to combat emerging bacterial resistance. Detailed experimental methodologies, comparative quantitative data, and process visualizations are presented to offer a complete resource for researchers and professionals in the field of drug development.
Introduction: The Genesis of a New Antibiotic Class
The story of azithromycin begins with the first macrolide antibiotic, erythromycin, which was isolated in 1952 from the soil bacterium Streptomyces erythraeus (now Saccharopolyspora erythraea).[1][2] For decades, erythromycin was a vital alternative for patients with penicillin allergies, but its clinical utility was hampered by poor acid stability, gastrointestinal side effects, and a short half-life requiring frequent dosing.[1][3][4]
This clinical need drove the search for new macrolide derivatives with improved properties. In 1980, a team of scientists at the Croatian pharmaceutical company Pliva, led by Dr. Slobodan Đokić, successfully synthesized a new compound by inserting a nitrogen atom into the 14-membered lactone ring of erythromycin.[5][6][7] This structural modification created a novel 15-membered ring, giving rise to a new subclass of macrolides known as azalides.[5][8] The resulting compound, azithromycin, was patented in 1981.[6][7]
A licensing agreement in 1986 between Pliva and Pfizer led to its global commercialization.[5][7] Pliva launched azithromycin as Sumamed® in Central and Eastern Europe in 1988, followed by Pfizer's launch of Zithromax® in other markets in 1991.[6][7][9] Azithromycin's unique structure conferred remarkable stability and pharmacokinetic advantages, cementing its place as one of the world's best-selling antibiotics.[7][9]
The Chemical Journey: From Erythromycin to Azithromycin
The synthesis of azithromycin is a feat of semi-synthetic chemistry, transforming the natural product erythromycin A into a more effective therapeutic agent. The core innovation was the expansion of the 14-membered macrolactone ring into a 15-membered azalactone ring.
Experimental Protocol: Synthesis of Azithromycin
The primary route for industrial synthesis involves a multi-step process beginning with Erythromycin A oxime. The following protocol is a generalized representation based on established chemical literature and patents.[8][10][11]
Objective: To synthesize Azithromycin from Erythromycin A.
Starting Material: Erythromycin A
Key Steps:
-
Oximation: Erythromycin A is reacted with hydroxylamine (B1172632) to form Erythromycin A oxime. This step converts the C9-ketone of erythromycin into an oxime functional group, which is the precursor for the ring expansion.
-
Beckmann Rearrangement: The Erythromycin A oxime undergoes a Beckmann rearrangement. This is the crucial ring-expansion step. The oxime is treated with an acid catalyst (e.g., p-toluenesulfonyl chloride) which facilitates the migration of the C10 carbon to the nitrogen atom, inserting the nitrogen into the macrolactone ring between the C9 and C10 positions.[8] This forms an intermediate imino ether.[8]
-
Reduction: The intermediate from the rearrangement is then subjected to reduction, typically using a reducing agent like sodium borohydride.[10] This step reduces the newly formed imine bond to a secondary amine. The product at this stage is a demethylated precursor of azithromycin.[10]
-
Reductive N-methylation: The final step is the methylation of the secondary amine in the azalactone ring. This is achieved through reductive methylation (e.g., using formaldehyde (B43269) and formic acid, an Eschweiler-Clarke reaction).[8][10] This reaction adds a methyl group to the nitrogen atom at position 9a, yielding azithromycin.
-
Purification: The final product is purified, often through recrystallization, to yield azithromycin dihydrate.[10]
Synthesis Workflow Diagram
The logical flow of the semi-synthesis of azithromycin from its precursor is outlined below.
Caption: Chemical synthesis pathway from Erythromycin A to Azithromycin.
Mechanism of Action: Halting Bacterial Protein Synthesis
Like other macrolides, azithromycin is a protein synthesis inhibitor.[1][5] Its primary target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Azithromycin binds reversibly to the 23S rRNA component of the large (50S) ribosomal subunit.[12][13] This binding site is located within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge from the ribosome. By binding within this tunnel, azithromycin physically obstructs the path of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[1] This action effectively halts protein synthesis, resulting in a bacteriostatic effect (inhibiting bacterial growth).[1] At higher concentrations, it can be bactericidal.[14]
A key distinction from erythromycin is that azithromycin has also been shown to inhibit the assembly of the 50S ribosomal subunit itself, providing a potential secondary mechanism of action.[4]
Ribosomal Interaction Pathway
The following diagram illustrates the mechanism of azithromycin at the bacterial ribosome.
Caption: Azithromycin's mechanism of inhibiting bacterial protein synthesis.
Pharmacokinetic Profile: The Azithromycin Advantage
The structural modifications in azithromycin translate directly into a superior pharmacokinetic profile compared to erythromycin, which is central to its clinical success.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for erythromycin and azithromycin, highlighting the significant differences.
| Parameter | Erythromycin | Azithromycin | Reference(s) |
| Oral Bioavailability (%) | ~25 (decreased with food) | ~37 | [4] |
| Acid Stability | Poor | High | [3] |
| Peak Plasma Conc. (Cmax) | Higher | Lower (due to rapid tissue distribution) | [4][15] |
| Plasma Protein Binding (%) | 70-80 | 12-50 (concentration-dependent) | [4] |
| Volume of Distribution (Vd) (L/kg) | Low | High (~23) | [4] |
| Elimination Half-life (t½) (hours) | ~2 | >40 | [4][15] |
| Tissue Penetration | Low | High (Extensive) | [12][15] |
| Primary Route of Elimination | Biliary | Biliary | [4] |
Data compiled from multiple sources for comparative purposes.
The high volume of distribution and long elimination half-life are hallmarks of azithromycin.[4][12] It rapidly moves from the bloodstream into tissues, achieving concentrations significantly higher than in plasma.[12][15] This extensive tissue penetration and prolonged half-life allow for once-daily dosing and shorter treatment courses, improving patient compliance and clinical efficacy.[12][15]
The Next Generation: Ketolides
The widespread use of macrolides inevitably led to the emergence of bacterial resistance, primarily through two mechanisms: modification of the ribosomal target site and active drug efflux. This challenge spurred the development of a new generation of macrolide derivatives: the ketolides.[16][17]
Ketolides, such as telithromycin (B1682012) and cethromycin, are semi-synthetic derivatives of erythromycin A.[17][18] Their defining structural modification is the removal of the L-cladinose sugar at the C3 position of the macrolactone ring and subsequent oxidation of the 3-hydroxyl to a 3-keto group.[17] This change, along with other modifications, allows ketolides to bind to the ribosome with higher affinity and to effectively evade common resistance mechanisms that affect older macrolides.[17][19] They represent a critical evolution in the fight against resistant respiratory pathogens.[16][20]
Conclusion
The discovery of azithromycin by Pliva was a landmark achievement in medicinal chemistry. The rational design of a semi-synthetic derivative of erythromycin led to a compound with vastly improved acid stability, pharmacokinetic properties, and clinical utility. Its unique 15-membered azalide structure allows for high tissue penetration and a long half-life, enabling simplified and effective treatment regimens. The subsequent development of ketolides continues this legacy of innovation, addressing the ongoing challenge of antibiotic resistance. The journey from erythromycin to azithromycin and beyond serves as a powerful case study in drug discovery and development, demonstrating how targeted chemical modification can transform a natural product into a global therapeutic blockbuster.
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. The pharmacokinetics of azithromycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azithromycin - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. croatia.org [croatia.org]
- 8. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical company PLIVA: from Nobel laureate Vladimir Prelog to global blockbuster - antibiotic azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 11. CN105481913A - Method for synthesizing azithromycin - Google Patents [patents.google.com]
- 12. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. The emerging new generation of antibiotic: ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ketolides: the future of the macrolides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Pivotal Role of Descladinose 6-N-Desmethyl Azithromycin in the Degradation Cascade of a Widely Used Antibiotic
For Immediate Release
This technical guide provides an in-depth analysis of Descladinose 6-N-Desmethyl Azithromycin, a critical degradation product of the macrolide antibiotic, Azithromycin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its formation, the broader degradation pathways of Azithromycin, and the analytical methodologies for its identification and quantification.
Introduction
Azithromycin, a cornerstone in the treatment of bacterial infections, is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. This degradation can impact the drug's efficacy and safety profile. A key intermediate and final product in this degradation cascade is this compound. Understanding its formation and role is paramount for ensuring the stability and quality of Azithromycin formulations.
The formation of this compound involves two primary chemical transformations of the parent Azithromycin molecule: the hydrolytic cleavage of the cladinose (B132029) sugar and the N-demethylation of the azalide ring. While the precise sequence of these events can vary depending on the specific environmental stressors, both reactions contribute significantly to the overall degradation profile of Azithromycin.
Azithromycin Degradation Pathways
The degradation of Azithromycin is a multifaceted process that can be initiated by several factors. The two principal pathways leading to the formation of this compound are:
-
Hydrolysis of the Cladinose Moiety: Under acidic conditions, the glycosidic bond linking the cladinose sugar to the macrolide ring is susceptible to hydrolysis. This results in the formation of a "descladinose" intermediate. This reaction is particularly relevant in the acidic environment of the stomach, which can affect the oral bioavailability of Azithromycin.
-
N-demethylation: The tertiary amine on the macrolide ring can undergo oxidative N-demethylation, resulting in a secondary amine. This process can be influenced by oxidative stress.
The formation of this compound can occur through the sequential or independent operation of these two pathways.
Quantitative Analysis of Degradation
Forced degradation studies are instrumental in elucidating the stability of a drug substance. The following table summarizes quantitative data from a representative study on Azithromycin degradation under various stress conditions.
| Stress Condition | Degradant Formed | % Degradation |
| Acidic Hydrolysis (pH 1.2) | Descladinose Azithromycin | 10% in 8 minutes |
| Mild Acidic (pH 4.2) | Descladinose Azithromycin | 10% in 175 hours |
| Oxidative (H2O2) | N-Desmethyl Azithromycin and others | Not specified |
| Thermal (55°C) | Multiple degradation products | Not specified |
Experimental Protocols
The identification and quantification of this compound and other degradation products are typically achieved through advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Method for Azithromycin and its Impurities
This protocol outlines a common HPLC method for the separation and detection of Azithromycin and its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity
For unambiguous identification and sensitive quantification, LC-MS/MS is the method of choice.
Key Parameters for LC-MS/MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Azithromycin and its derivatives.
-
Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is often employed for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Azithromycin and each of its degradation products to ensure accurate identification and quantification.
Conclusion
This compound is a significant degradation product of Azithromycin, formed through hydrolytic and N-demethylation pathways. A thorough understanding of its formation is crucial for the development of stable Azithromycin formulations and for ensuring the quality and safety of this widely prescribed antibiotic. The analytical methods detailed in this guide provide the necessary tools for researchers and drug development professionals to accurately monitor and control the levels of this and other degradation products.
Spectroscopic and Synthetic Elucidation of Descladinose 6-N-Desmethyl Azithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Descladinose 6-N-Desmethyl Azithromycin, a significant metabolite and impurity of the widely used macrolide antibiotic, Azithromycin. This document details a proposed synthetic pathway, outlines key experimental protocols, and presents a predictive summary of its spectroscopic data.
Introduction
This compound (C₂₉H₅₆N₂O₉, Molar Mass: 576.77 g/mol , CAS: 111247-94-0) is a derivative of Azithromycin formed by the removal of the L-cladinose sugar from the 3-position of the macrolide ring and the demethylation of the nitrogen at the 6-position.[1] As an impurity and metabolite, its characterization is crucial for quality control in pharmaceutical manufacturing and for understanding the metabolic fate of Azithromycin.
Proposed Synthetic Pathway
A plausible synthetic route to obtain this compound involves a two-step process starting from Azithromycin. The first step is the demethylation of the nitrogen at the 6-position to yield 6-N-Desmethyl Azithromycin, a known impurity of Azithromycin, also referred to as Azithromycin Impurity A.[2] The second step involves the selective acidic hydrolysis to remove the L-cladinose sugar.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.
Synthesis of 6-N-Desmethyl Azithromycin (Intermediate)
Synthesis of this compound (Final Product)
This procedure is adapted from the established method for the removal of the cladinose (B132029) sugar from macrolides.
-
Dissolution: Dissolve 6-N-Desmethyl Azithromycin in a suitable solvent, such as a mixture of ethanol (B145695) and water.
-
Acidification: Slowly add a dilute aqueous solution of a strong acid (e.g., 0.5 M HCl) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Neutralization and Extraction: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic characterization.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from related compounds. Note: This is predicted data and should be confirmed by experimental analysis.
| Spectroscopic Technique | Predicted Data |
| Mass Spectrometry (MS) | Expected [M+H]⁺: m/z 577.4065 for C₂₉H₅₇N₂O₉⁺. High-resolution mass spectrometry should confirm this exact mass. Fragmentation patterns would likely show the loss of the desosamine (B1220255) sugar and water molecules. |
| ¹H NMR | Expected Signals: - Multiple overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the macrolide ring protons and the desosamine sugar protons. - Signals for methyl groups on the macrolide ring and the dimethylamino group on the desosamine sugar. - Signals for hydroxyl protons, which may be broad and exchangeable with D₂O. - Anomeric proton of the desosamine sugar. |
| ¹³C NMR | Expected Signals: - A signal for the lactone carbonyl carbon (~175-180 ppm). - Multiple signals in the 60-100 ppm region for the carbons of the macrolide ring and the desosamine sugar. - Signals for the methyl carbons in the aliphatic region (10-30 ppm). |
| Infrared (IR) | Expected Absorption Bands (cm⁻¹): - Broad O-H stretching band (~3400-3500 cm⁻¹) due to multiple hydroxyl groups. - C-H stretching bands (~2850-2950 cm⁻¹). - Strong C=O stretching band for the lactone (~1720-1740 cm⁻¹). - C-O stretching bands (~1050-1150 cm⁻¹). - C-N stretching bands. |
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The proposed synthetic pathway and experimental protocols offer a starting point for its preparation and characterization. The predicted spectroscopic data serves as a reference for the identification and structural elucidation of this important Azithromycin analogue. Further experimental work is required to confirm the proposed synthesis and to obtain definitive spectroscopic data.
References
A Comprehensive Technical Guide to Descladinose 6-N-Desmethyl Azithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a known metabolite of the widely-used macrolide antibiotic, azithromycin. While detailed experimental data on this specific metabolite is limited in publicly available literature, this document consolidates the existing information and provides context through data on the parent compound, azithromycin. This guide covers the chemical identity, proposed synthesis, and analytical methodologies, alongside a discussion of the biological context of azithromycin and its metabolites.
Chemical Identity
Descladinose 6-N-Desmethyl Azithromycin is a derivative of azithromycin formed by the removal of the cladinose (B132029) sugar and a methyl group from the desosamine (B1220255) sugar's amino group.
| Identifier | Value |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one[1][2] |
| CAS Number | 111247-94-0[1][2] |
| Molecular Formula | C₂₉H₅₆N₂O₉[1][2] |
| Molecular Weight | 576.77 g/mol [2][3] |
| Synonyms | 9a-N-Desmethyl-decladinoseazithromycin, Tulathromycin A Impurity 7[1] |
Azithromycin: Metabolism and Formation of Metabolites
Azithromycin undergoes hepatic metabolism to produce several metabolites, which are generally considered to be microbiologically inactive.[4][5] The metabolic pathways include O-demethylation, hydrolysis of the sugar moieties, and hydroxylation of the macrolide ring.[5] this compound is a product of these metabolic transformations.
Synthesis and Preparation
Proposed Synthetic Workflow
The synthesis could start from azithromycin, first involving a controlled hydrolysis to remove the cladinose sugar, followed by N-demethylation.
References
- 1. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound CAS#: 111247-94-0 [amp.chemicalbook.com]
- 4. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Analytical Detection of Descladinose 6-N-Desmethyl Azithromycin
Introduction
Descladinose 6-N-Desmethyl Azithromycin (B1666446) is a known impurity and metabolite of Azithromycin, a widely used macrolide antibiotic.[1][2] The monitoring and quantification of such impurities are critical during drug development and for quality control of pharmaceutical formulations to ensure the safety and efficacy of the final product. This document provides a detailed analytical method for the detection and quantification of Descladinose 6-N-Desmethyl Azithromycin using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultraviolet (UV) detection.
Principle
The method employs reversed-phase HPLC to separate this compound from the parent drug, Azithromycin, and other related impurities. Detection can be achieved by either highly sensitive and selective tandem mass spectrometry (MS/MS) or by UV detection at a low wavelength. The choice of detector will depend on the required sensitivity and the complexity of the sample matrix.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of Azithromycin and its impurities, which can be expected for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Limit of Detection (LOD) | 52.246 µg/ml[3] | < 2.55 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05% relative to Azithromycin (0.3 µg/mL)[5] | 2.55 ng/mL[4] |
| Linearity Range | 100 to 800% of target concentration[3] | 2.55 - 551.43 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[6] | > 0.99 |
| Recovery | To be determined by spiking analyte in blank matrices. | To be determined by spiking analyte in blank matrices. |
| Precision (%RSD) | < 2.0%[3] | < 8%[4] |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Azithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (B1210297) or Formic acid (for mobile phase modification)
-
Potassium dihydrogen phosphate (B84403)
-
Sample diluent: A mixture of buffer and organic solvent as described in the mobile phase preparation.
Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source or a UV detector
-
Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7]
Chromatographic Conditions (HPLC-UV)
-
Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 7.0)[8]
-
Mobile Phase B: Methanol:Acetonitrile (1:1, v/v)[8]
-
Gradient Elution:
-
Start with 53% B, linear gradient to 72% B over 48 minutes.[8]
-
-
Flow Rate: 0.9 mL/min[7]
-
Injection Volume: 20 µL
Chromatographic and Mass Spectrometric Conditions (HPLC-MS/MS)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to be optimized for the separation of the analyte from other components.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 577.8)
-
Product Ion (Q3): To be determined.
-
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or diluent) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., crushed tablets, bulk drug).
-
Dissolve the sample in the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analytical detection of this compound. The described HPLC-MS/MS and HPLC-UV methods are suitable for the quantification of this impurity in pharmaceutical samples, ensuring product quality and regulatory compliance. The choice of method will be dictated by the specific sensitivity and selectivity requirements of the analysis. Method validation is a critical step before routine use.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antecscientific.com [antecscientific.com]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. researchgate.net [researchgate.net]
- 8. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Azithromycin and Its Impurities
Abstract
This application note details a reliable and robust high-performance liquid chromatography (HPLC) method for the separation and quantification of azithromycin (B1666446) and its known impurities. Azithromycin, a broad-spectrum macrolide antibiotic, can have its efficacy and safety compromised by the presence of impurities that may arise during synthesis or degradation.[1][2][3] Therefore, a validated analytical method is crucial for quality control in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with a gradient elution of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol, with UV detection at 210 nm. This method is demonstrated to be selective, precise, and accurate for the determination of azithromycin and its related substances.
Introduction
Azithromycin is a widely prescribed semi-synthetic antibiotic effective against a variety of bacterial infections.[1][2][3] The manufacturing process and subsequent storage of azithromycin can lead to the formation of various impurities. These impurities, which can be process-related or degradation products, may have reduced antibacterial activity or even exhibit toxicity.[1][2][3] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established strict limits for these impurities in both the active pharmaceutical ingredient (API) and finished drug products.
Consequently, a robust and reliable analytical method is essential for the accurate identification and quantification of these impurities to ensure the safety and efficacy of azithromycin-containing pharmaceuticals. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its high resolving power and sensitivity.[1][2][3][4][5] This application note provides a detailed protocol for an HPLC method capable of separating azithromycin from its key impurities.
Experimental Protocol
This protocol is based on established methods for the analysis of azithromycin and its impurities, demonstrating good selectivity and resolution.[1][2][3][6]
1. Materials and Reagents
-
Azithromycin reference standard and impurity standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous dibasic sodium phosphate
-
Phosphoric acid
-
Ultrapure water
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 1.8 g/L anhydrous dibasic sodium phosphate in water, pH adjusted to 8.9 with phosphoric acid[3] |
| Mobile Phase B | Acetonitrile:Methanol (750:250, v/v)[3] |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.9 mL/min[1][2][3][6] |
| Column Temperature | 55 °C[1][2][3][6] |
| Detection Wavelength | 210 nm[1][2][3][4][5][6] |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 25 | 45 | 55 |
| 30 | 40 | 60 |
| 80 | 25 | 75 |
| 81 | 50 | 50 |
| 93 | 50 | 50 |
4. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in the diluent to obtain a known concentration (e.g., 0.02 mg/mL).
-
Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of azithromycin, to a suitable volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of azithromycin and its impurities.
Results and Discussion
The described HPLC method provides excellent separation of azithromycin from its known impurities. The use of a C18 column with a gradient elution allows for the resolution of closely eluting peaks. The elevated column temperature of 55 °C helps to improve peak shape and reduce analysis time. The detection wavelength of 210 nm is suitable for the quantification of both azithromycin and its impurities, which possess chromophores that absorb in the low UV region.
Table 3: Comparative Summary of HPLC Methods for Azithromycin Impurity Analysis
| Parameter | Method 1 (Based on USP principles)[1][2][3][6] | Method 2 (Rapid UHPLC)[7] | Method 3 (Isocratic)[5] |
| Column | C18, 250 x 4.6 mm, 5 µm | Poroshell HPH-C8, dimensions not specified | C18, dimensions not specified |
| Mobile Phase | Gradient: Phosphate buffer, ACN, MeOH | Gradient: Ammonium phosphate buffer, MeOH | Isocratic: Phosphate buffer:Methanol (20:80) |
| Flow Rate | 0.9 mL/min | Not specified (runtime 6 min) | Not specified |
| Temperature | 55 °C | Not specified | Not specified |
| Detection | 210 nm | Not specified | 210 nm |
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Logical Relationship of Method Parameters
Caption: Interrelationship of key HPLC parameters and their impact on separation performance.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the separation and quantification of azithromycin and its impurities. The method is highly selective and can be readily implemented in a quality control laboratory for routine analysis of bulk drug substances and finished pharmaceutical products. Proper validation of this method will ensure compliance with regulatory requirements and contribute to the overall safety and efficacy of azithromycin medications.
References
Application Note: Quantitative Analysis of Descladinose 6-N-Desmethyl Azithromycin using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Descladinose 6-N-Desmethyl Azithromycin is a known impurity and metabolite of Azithromycin, a widely used macrolide antibiotic.[1] Accurate and sensitive quantification of such impurities is critical for drug safety, efficacy, and regulatory compliance in pharmaceutical development and manufacturing. This application note provides a detailed protocol for the analysis of this compound in bulk drug substances or formulated products using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Logical Relationship of Analytical Steps
Caption: Workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
This protocol is designed for the analysis of bulk pharmaceutical substances. Modifications may be required for formulated products to address matrix effects.
Materials:
-
This compound reference standard
-
Azithromycin bulk powder
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the Azithromycin bulk powder.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Vortex the solution for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
Liquid Chromatography
The following conditions provide a general guideline and may require optimization based on the specific LC system used.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Proposed MRM Transitions for this compound
The precursor ion is based on the protonated molecule [M+H]⁺. Product ions are proposed based on the known fragmentation patterns of Azithromycin, which commonly involves the loss of the desosamine (B1220255) sugar moiety.[2][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 577.4 | 419.3 | 200 | 25 (Quantifier) |
| This compound | 577.4 | 158.1 | 200 | 35 (Qualifier) |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Table 2: Quantitative Performance (Hypothetical)
This table presents hypothetical performance data based on typical LC-MS/MS assays for macrolide antibiotics. Actual performance should be determined during method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Signaling Pathways and Experimental Workflows
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in MS/MS.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method is sensitive, specific, and suitable for the routine analysis of this impurity in pharmaceutical quality control settings. The provided experimental parameters, data presentation, and workflow diagrams offer a solid foundation for researchers and scientists to implement this analytical procedure. Method validation should be performed in accordance with relevant regulatory guidelines to ensure its suitability for the intended purpose.
References
Application Note: Quantification of 6-N-Desmethyl Azithromycin in Azithromycin Bulk Drug by RP-HPLC
Introduction
Azithromycin (B1666446) is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] During its synthesis and storage, various related substances or impurities can be formed, which may affect the efficacy and safety of the drug product. One such critical impurity is 6-N-Desmethyl Azithromycin. Regulatory bodies require stringent control and quantification of these impurities in the bulk drug to ensure product quality and patient safety.
This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 6-N-Desmethyl Azithromycin in azithromycin bulk drug. The described protocol is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
Experimental Protocol
This section provides a detailed methodology for the quantification of 6-N-Desmethyl Azithromycin.
Materials and Reagents
-
Azithromycin bulk drug sample
-
6-N-Desmethyl Azithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dibasic potassium phosphate
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase A | 0.01 M Dibasic Potassium Phosphate buffer, pH adjusted to 8.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (75:25, v/v)[4] |
| Gradient | Isocratic |
| Flow Rate | 1.2 mL/min[4] |
| Column Temperature | 50°C[5] |
| Detection Wavelength | 210 nm[4][5][6] |
| Injection Volume | 20 µL[5] |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
2.4.1. Diluent Preparation: Prepare a mixture of Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v).[4]
2.4.2. Standard Stock Solution Preparation (6-N-Desmethyl Azithromycin): Accurately weigh about 10 mg of 6-N-Desmethyl Azithromycin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.
2.4.3. Standard Solution Preparation: From the standard stock solution, prepare a series of calibration standards by diluting with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level. A typical range would be 0.05 µg/mL to 5 µg/mL.
2.4.4. Sample Solution Preparation (Azithromycin Bulk Drug): Accurately weigh about 100 mg of the azithromycin bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a nominal concentration of 1000 µg/mL. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7] The validation parameters are summarized below.
System Suitability
System suitability was assessed by injecting the standard solution six times. The acceptance criteria are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0[4] |
| Theoretical Plates | Not less than 2000[4] |
| % RSD of Peak Areas | Not more than 2.0%[4] |
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| 6-N-Desmethyl Azithromycin | 0.05 - 5.0 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 0.5 | 99.8 | 1.2 |
| 1.0 | 100.5 | 0.8 |
| 2.5 | 101.2 | 0.9 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability (n=6) | 1.0 | ≤ 2.0 |
| Intermediate Precision (n=6, different day, different analyst) | 1.0 | ≤ 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| 6-N-Desmethyl Azithromycin | 0.015 | 0.05 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the quantification of 6-N-Desmethyl Azithromycin in a bulk drug sample.
Caption: Workflow for Quantification of 6-N-Desmethyl Azithromycin.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of 6-N-Desmethyl Azithromycin in azithromycin bulk drug. The method is suitable for routine quality control analysis and for monitoring the impurity profile of azithromycin during drug development and manufacturing. The validation data demonstrates that the method meets the stringent requirements for pharmaceutical analysis.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Qualitative and Quantitative Analysis of Azithromycin as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development and Validation of Azithromycin [repository.neelain.edu.sd]
Application Notes and Protocols for the Use of Descladinose 6-N-Desmethyl Azithromycin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Descladinose 6-N-Desmethyl Azithromycin (B1666446) as a reference standard in analytical procedures. This document is intended to support the accurate identification, quantification, and purity assessment of this specific impurity in azithromycin drug substances and products.
Introduction
Descladinose 6-N-Desmethyl Azithromycin is a known impurity and metabolite of Azithromycin, a widely used macrolide antibiotic.[1][2][3][4] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. The availability of a high-purity reference standard for this compound is crucial for the development and validation of analytical methods to meet these regulatory expectations.[5] This document outlines the application of this reference standard in chromatographic techniques for impurity profiling and quantification.
Physicochemical Properties of the Reference Standard
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of standard solutions and the interpretation of analytical data.
| Property | Value |
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one[1][6] |
| CAS Number | 111247-94-0[1][6][7] |
| Molecular Formula | C₂₉H₅₆N₂O₉[1][2][4] |
| Molecular Weight | 576.77 g/mol [1][2][6] |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in Chloroform and Methanol[3] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere[3] |
Application: Quantification of this compound in Azithromycin Samples by RP-HPLC-UV
This section provides a representative protocol for the quantification of this compound in azithromycin samples using Reversed-Phase High-Performance Liquid Chromatography with UV detection. This method is based on established analytical procedures for azithromycin and its impurities.[8][9][10]
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Azithromycin API or drug product for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Potassium hydroxide (B78521) (KOH) (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm nylon filters[8]
3.1.2. Chromatographic Conditions The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Recommended Condition |
| Column | Phenomenex Synergi™ MAX-RP, 4 µm, 250 x 4.6 mm or equivalent C18 column[8] |
| Mobile Phase A | 10 mM KH₂PO₄ buffer, pH adjusted to 7.0 with KOH[8] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[8] |
| Gradient Elution | Start with 47% A and 53% B, linearly change to 28% A and 72% B over 48 minutes.[8] |
| Flow Rate | 1.2 mL/min[8] |
| Column Temperature | 50 °C[8] |
| Detection Wavelength | 210 nm[8][9] |
| Injection Volume | 70 µL[8] |
3.1.3. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 5 mL volumetric flask with methanol.[8] This will result in a concentration of approximately 2 mg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent (Mobile Phase A:Acetonitrile, 35:65, v/v) to achieve a final concentration suitable for the calibration curve (e.g., in the range of 0.01 to 0.2 mg/mL).[8]
-
Sample Solution (Azithromycin): Accurately weigh a quantity of the azithromycin sample, dissolve it in the diluent to obtain a known concentration (e.g., 1 mg/mL), sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[8]
Data Presentation and Analysis
The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the calibration curve generated from the working standard solutions. The results should be expressed as a percentage of the azithromycin concentration.
Table of Representative Analytical Method Validation Parameters
The following table provides typical validation parameters for an HPLC method for azithromycin and its impurities, which should be established during method validation.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or other impurities at the retention time of the analyte. |
Mandatory Visualizations
Experimental Workflow for Impurity Quantification
The following diagram illustrates the general workflow for the quantification of this compound in an azithromycin sample using the reference standard.
Caption: Workflow for impurity quantification.
Logical Relationship in a Stability Indicating Method
A stability-indicating method is crucial for determining the purity of a drug substance under various stress conditions. The reference standard is used to confirm the identity of any degradation products that may form.
Caption: Stability-indicating method logic.
Conclusion
The use of a well-characterized reference standard for this compound is indispensable for the accurate and reliable monitoring of this impurity in azithromycin. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry to ensure the quality and safety of azithromycin-containing products. It is recommended that any analytical method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. clearsynth.com [clearsynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound CAS#: 111247-94-0 [amp.chemicalbook.com]
- 4. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound | 111247-94-0 [sigmaaldrich.com]
- 7. This compound | CAS No- 111247-94-0 | Simson Pharma Limited [simsonpharma.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols for Forced Degradation Studies of Azithromycin
Introduction
Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the drug to conditions more severe than accelerated stability studies to elucidate its intrinsic stability characteristics. This process helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This document provides a detailed protocol for conducting forced degradation studies on the macrolide antibiotic, azithromycin (B1666446).
Objective
The primary objective of this protocol is to provide researchers, scientists, and drug development professionals with a comprehensive guide to perform forced degradation studies on azithromycin. This includes detailed experimental procedures for various stress conditions and the analytical methodology for the separation and quantification of azithromycin and its degradation products.
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Azithromycin Standard Stock Solution: Accurately weigh and dissolve 50 mg of azithromycin reference standard in 10 mL of methanol. Sonicate for 2 minutes to ensure complete dissolution. This yields a stock solution of 5 mg/mL.
-
Working Standard Solution: Further dilute the stock solution with a diluent (typically the mobile phase used in the analytical method) to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).
-
Sample Preparation for Stress Studies: For each stress condition, prepare a sample solution of azithromycin at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
2. Forced Degradation Conditions
The following protocols describe the conditions for subjecting azithromycin to acidic, basic, oxidative, thermal, and photolytic stress.
-
Acidic Hydrolysis:
-
To 1 mL of the azithromycin sample solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute the resulting solution with the diluent to a final concentration suitable for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the azithromycin sample solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute the resulting solution with the diluent to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the azithromycin sample solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
After the incubation period, dilute the solution with the diluent to a final concentration suitable for analysis. The major degradation product detected under oxidative conditions is azithromycin N-oxide[1].
-
-
Thermal Degradation:
-
Place the solid azithromycin powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours[2].
-
For solution state thermal degradation, heat the azithromycin sample solution at 80°C for 2 hours[2].
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the solid sample or dilute the solution sample with the diluent to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose the solid azithromycin powder and the azithromycin sample solution to UV light (254 nm) and fluorescent light in a photostability chamber for an extended period (e.g., 7 days).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the solid sample or dilute the solution sample with the diluent to a final concentration suitable for analysis.
-
3. Analytical Methodology: Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for separating the degradation products from the parent drug. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)[2] or equivalent.
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) solution (30 mmol/L, pH 6.8) and acetonitrile (B52724) (18:82, v/v)[2].
-
Flow Rate: 0.7 mL/min[2].
-
Column Temperature: 60°C[2].
-
Detection Wavelength: 210 nm[2].
-
Injection Volume: 20 µL.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.
Table 1: Summary of Forced Degradation Studies of Azithromycin
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |
| Acidic Hydrolysis | 1 M HCl | 24 hours | 60°C | ~10% | Decladinosylazithromycin[1] |
| Basic Hydrolysis | 1 M NaOH | 8 hours | 60°C | ~6% | Decladinosylazithromycin[1] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | ~5% | Azithromycin N-oxide[1] |
| Thermal Degradation (Solid) | - | 48 hours | 80°C | ~5% | Not Specified |
| Thermal Degradation (Solution) | - | 2 hours | 80°C | ~3% | Not Specified |
| Photolytic Degradation | UV/Fluorescent Light | 7 days | Room Temp | No significant degradation | - |
Note: The % degradation values are approximate and can vary based on the exact experimental conditions and the analytical method used. The major degradation product from both alkaline and acidic conditions has been identified as decladinosylazithromycine[1].
Visualization
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the overall workflow for conducting forced degradation studies of azithromycin.
Caption: Workflow for Azithromycin Forced Degradation Studies.
Degradation Products of Azithromycin
The following diagram illustrates the relationship between the stress conditions and the major identified degradation products of azithromycin.
Caption: Major Degradation Products of Azithromycin under Stress.
References
Application Notes and Protocols for the Isolation and Purification of Descladinose 6-N-Desmethyl Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the isolation and purification of Descladinose 6-N-Desmethyl Azithromycin, a known metabolite and impurity of the macrolide antibiotic Azithromycin.[1][2] The methodologies described herein are based on established chromatographic techniques for the separation of Azithromycin and its related substances.
Introduction
This compound is a key related substance of Azithromycin. Its isolation and purification are essential for various aspects of drug development, including reference standard qualification, impurity profiling, and toxicological studies.[3][4] The structural similarity of this compound to Azithromycin and other related impurities necessitates a highly selective purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for such separations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate analytical and purification methods.
| Property | Value | Source |
| Chemical Formula | C₂₉H₅₆N₂O₉ | [5] |
| Molecular Weight | 576.77 g/mol | [6] |
| CAS Number | 111247-94-0 | [7] |
| Appearance | White Solid | [2] |
| Purity | ≥97% (Commercially available standard) | [2] |
| Melting Point | 146-151°C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage Temperature | -20°C | [2] |
Generalized Isolation and Purification Protocol
This protocol outlines a general procedure for the isolation and purification of this compound from a complex mixture, such as a crude synthesis reaction or a degradation sample of Azithromycin. The primary technique employed is preparative RP-HPLC.
Sample Preparation
The initial step involves the preparation of the crude sample containing this compound.
-
Dissolution: Dissolve the crude material in a suitable solvent. Given the solubility profile, a mixture of acetonitrile (B52724) and water or a low-concentration buffer is recommended. The final concentration should be optimized to avoid column overloading.
-
Filtration: Filter the dissolved sample through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.
Preparative RP-HPLC
-
Column: A C18 reversed-phase column is recommended for the separation of Azithromycin and its impurities.
-
Mobile Phase: A gradient elution using a two-solvent system is typically employed:
-
Mobile Phase A: An aqueous buffer, such as ammonium (B1175870) phosphate, with the pH adjusted to be in the range of 8-10.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
-
Gradient Program: The gradient should be optimized to achieve maximum resolution between this compound and other components in the mixture. A shallow gradient is often necessary to separate closely related impurities.
-
Detection: UV detection at 210 nm is suitable for monitoring the elution of Azithromycin and its related compounds.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
Post-Purification Processing
-
Solvent Evaporation: The collected fractions are typically concentrated under reduced pressure to remove the mobile phase solvents.
-
Lyophilization/Drying: The concentrated sample can be lyophilized or dried under vacuum to obtain the purified solid compound.
-
Purity Analysis: The purity of the final product should be assessed using analytical HPLC.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
The logical flow of the purification process is critical for achieving high purity of the target compound. The following diagram outlines the decision-making process and logical connections between the key stages.
Caption: Logical flow diagram for the purification and analysis of this compound.
References
- 1. This compound | 111247-94-0 [chemicalbook.com]
- 2. 446259-10mg | this compound [111247-94-0 [clinisciences.com]
- 3. Azithromycin Impurities | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 111247-94-0 [sigmaaldrich.com]
- 7. This compound | CAS No- 111247-94-0 | Simson Pharma Limited [simsonpharma.com]
Developing a Stability-Indicating Assay for Azithromycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating assay for the macrolide antibiotic azithromycin (B1666446). The protocols and data presented are compiled from established scientific literature to ensure robustness and reliability. A stability-indicating method is crucial for determining the shelf-life of a drug product by accurately measuring the decrease in the active pharmaceutical ingredient (API) content due to degradation, while also separating and quantifying any significant degradation products.
Introduction
Azithromycin is a widely used antibiotic effective against a variety of bacterial infections.[1][2] Its chemical stability can be compromised under various environmental conditions, including exposure to acid, base, oxidants, light, and heat.[3][4][5] A validated stability-indicating assay is a regulatory requirement for new drug applications and is essential for quality control throughout the drug development lifecycle. The most common analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection, owing to its specificity, precision, and accuracy.[6][7][8][9][10][11]
Experimental Protocols
Materials and Reagents
-
Azithromycin reference standard and sample
-
Clarithromycin (as internal standard, optional)[7]
-
Acetonitrile (B52724) (HPLC grade)[7][9]
-
Water (HPLC or ultrapure grade)
-
Disodium hydrogen phosphate[6]
-
Ammonium acetate[9]
-
Formic acid[7]
-
Hydrochloric acid (HCl)[9]
-
Sodium hydroxide (B78521) (NaOH)[9]
-
Hydrogen peroxide (H₂O₂)[9]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this assay. More advanced techniques like UPLC-MS/MS can be employed for higher sensitivity and structural elucidation of degradation products.[12][13][14]
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Xterra RP C18 (e.g., 4.6 x 150 mm, 5 µm)[6][8] | Hypersil GOLD C18 (e.g., 4.6 x 250 mm, 5 µm)[10] | Phenomenex C18 (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | 14 mM Disodium hydrogen phosphate (B84403) (pH 10.5) : Methanol : Acetonitrile : Tetrahydrofuran (40:30:30:0.1 v/v/v/v)[6] | Acetonitrile : 30 mM Ammonium acetate (B1210297) (pH 6.8) (82:18 v/v)[9] | Acetonitrile : 0.5% Formic acid (40:60 v/v)[7] |
| Flow Rate | 1.0 mL/min | 0.7 mL/min[9][10] | 1.0 mL/min[7] |
| Detection Wavelength | 215 nm[1][6][7] | 210 nm[9][10] | 215 nm[7] |
| Column Temperature | 50 °C[6][8] | 60 °C[9][10] | Ambient |
| Injection Volume | 20 µL | 20 µL | 20 µL |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: For bulk drug, dissolve a known amount in the diluent. For dosage forms like tablets or suspensions, an appropriate extraction procedure should be developed and validated.[7][9]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 10 minutes to 24 hours).[1][9] Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period (e.g., 10 minutes to 24 hours).[1][9] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Expose the drug solution to 3-30% H₂O₂ at room temperature or elevated temperature for a specified duration.[1][9] The major degradation product under oxidative stress is often azithromycin N-oxide.[6]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80-105°C) for a defined period (e.g., 2 to 24 hours).[1][9]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified duration.[1][3] A control sample should be kept in the dark.
Caption: Experimental workflow for developing a stability-indicating assay.
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results for Azithromycin Assays |
| Specificity | The method should be able to resolve the azithromycin peak from degradation products and any excipients.[1] | Resolution (Rs) > 2 between azithromycin and the nearest eluting peak.[9] |
| Linearity | A linear relationship between concentration and analyte response. | Correlation coefficient (r²) > 0.999 over a range of 5-200 µg/mL.[9][10] |
| Accuracy | The closeness of the test results to the true value. | Recovery typically between 98-102%.[7] |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Reported as low as 1.0 ng/mL to 0.476 µg/mL.[7][9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Reported as low as 4.0 ng/mL to 1.443 µg/mL.[7][9] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Insensitive to minor changes in flow rate (±0.1 mL/min), pH (±0.2), and mobile phase composition (±1%).[9] |
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise table to demonstrate the stability-indicating nature of the method.
Table 3: Example of Forced Degradation Data Summary
| Stress Condition | Duration | % Azithromycin Remaining | Observations |
| 0.1 M HCl | 24 hours | 90.52%[9] | Peak for decladinosylazithromycine observed.[6] |
| 0.1 M NaOH | 24 hours | 94.01%[9] | Peak for decladinosylazithromycine observed.[6] |
| 3% H₂O₂ | 4 minutes | ~95%[9] | Peak for azithromycin N-oxide observed.[6] |
| Thermal (80°C) | 2 hours | >99%[9] | No significant degradation observed. |
| Photolytic | 24 hours | >99%[9] | No significant degradation observed. |
Degradation Pathway
Understanding the degradation pathway of azithromycin is crucial for identifying and controlling impurities. Under acidic and basic conditions, the primary degradation involves the hydrolysis of the cladinose (B132029) sugar, leading to the formation of decladinosylazithromycine.[6] Oxidative stress typically results in the formation of azithromycin N-oxide.[6]
Caption: Logical relationship of azithromycin degradation pathways.
Conclusion
The development of a robust stability-indicating assay is a critical component of the quality control strategy for azithromycin. The HPLC methods outlined in this document, when properly validated, are capable of accurately quantifying azithromycin in the presence of its degradation products, thereby ensuring the safety and efficacy of the final drug product. Researchers should adapt and re-validate these protocols as necessary for their specific formulations and analytical equipment.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. academic.oup.com [academic.oup.com]
- 9. japsonline.com [japsonline.com]
- 10. Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk, and self-emulsifying drug delivery system (SEDDs) formulation | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quality Control of Descladinose 6-N-Desmethyl Azithromycin in Pharmaceuticals
Introduction
Descladinose 6-N-Desmethyl Azithromycin is a known impurity and metabolite of Azithromycin, a widely used macrolide antibiotic.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the medication. These application notes provide a detailed protocol for the identification and quantification of this compound in pharmaceutical quality control settings, primarily using High-Performance Liquid Chromatography (HPLC).
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and characterization of the impurity.
| Property | Value | Reference |
| CAS Number | 111247-94-0 | [3][4] |
| Molecular Formula | C₂₉H₅₆N₂O₉ | [3][5] |
| Molecular Weight | 576.77 g/mol | [1][3] |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | [3][5] |
| Appearance | White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Conditions | Store at -20°C under an inert atmosphere. | [1] |
Experimental Protocols
The following protocol outlines a stability-indicating HPLC method suitable for the determination of Azithromycin and its related substances, including this compound. This method is a composite based on established and validated procedures for Azithromycin analysis.
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.0335M Phosphate Buffer, pH 7.5) and Methanol in a proportion of 20:80 (v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Azithromycin drug substance or a powdered portion of the drug product in the mobile phase to obtain a final concentration of approximately 1 mg/mL of Azithromycin.
-
System Suitability Solution: Prepare a solution containing Azithromycin (e.g., 1 mg/mL) and a known amount of this compound reference standard.
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis.
| Parameter | Recommended Conditions |
| Column | C18, 250mm x 4.6mm, 5µm particle size |
| Mobile Phase | 0.0335M Phosphate Buffer (pH 7.5) : Methanol (20:80 v/v) |
| Flow Rate | 1.2 mL/min |
| Wavelength | 210 nm |
| Column Temperature | 45°C |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all components of interest (e.g., 30 minutes) |
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the Azithromycin peak. |
| Theoretical Plates | Not less than 2000 for the Azithromycin peak. |
| Resolution | The resolution between the Azithromycin peak and the nearest eluting impurity peak should be not less than 1.5. |
| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD for the peak area of this compound should be not more than 5.0%. |
Data Analysis and Calculations
The amount of this compound in the sample can be calculated using the following formula:
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard solution chromatogram.
-
Conc_standard is the concentration of the this compound reference standard.
-
Conc_sample is the concentration of the Azithromycin sample.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the relationship between Azithromycin and its impurity, this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the quality control of Azithromycin, with a focus on impurity analysis.
References
Application Note: A Validated HPLC Method for Impurity Profiling of Azithromycin
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of known impurities in azithromycin (B1666446) active pharmaceutical ingredient (API) and finished dosage forms. The described protocol is essential for quality control, stability testing, and regulatory compliance in pharmaceutical development and manufacturing. The sample preparation is straightforward, involving simple dissolution, and the analytical method is sensitive and specific for the identification of process-related impurities and degradation products.
Introduction
Azithromycin is a widely used macrolide antibiotic belonging to the azalide subclass.[1] It is crucial to monitor and control impurities in the drug substance and product, as they can affect both the efficacy and safety of the medication.[2][3] Regulatory bodies such as the United States Pharmacopeia (USP) provide monographs that outline official methods for impurity analysis.[4][5] This document provides a detailed protocol for sample preparation and an HPLC-UV method adapted from established pharmacopeial and literature methods for the routine analysis of azithromycin and its related compounds.[1][2][3]
Experimental
Reagents and Materials
-
Azithromycin Reference Standard (RS) and known impurity standards (e.g., Azaerythromycin A, N-Demethylazithromycin, Desosaminylazithromycin)[5]
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Dibasic Potassium Phosphate (B84403) or Dibasic Sodium Phosphate (Analytical Grade)[6]
-
Phosphoric Acid (Analytical Grade)
-
Ammonium Hydroxide (Analytical Grade)
-
Water (HPLC Grade or equivalent, resistivity ≥ 18 MΩ-cm)[5]
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Sonicator
Chromatographic System
A standard HPLC or UHPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 Series, Waters Alliance, or equivalent[1] |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Synergi MAX-RP)[1][2] |
| Column Temp. | 50–60°C[1][6] |
| Autosampler Temp. | 4°C (Recommended for solution stability)[7] |
| Flow Rate | 0.9–1.2 mL/min[2][8] |
| Detection λ | 210 nm[1][2] |
| Injection Vol. | 20–100 µL[7][9] |
Preparation of Solutions
Diluent Preparation: Prepare a mixture of a pH 8.0 dibasic potassium phosphate buffer and acetonitrile in a ratio of 80:20 (v/v).[6] The buffer is made by dissolving 17.5 g of dibasic potassium phosphate in 1000 mL of water and adjusting the pH to 8.00 ± 0.05 with phosphoric acid.[6]
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution (e.g., 1.8 g/L of dibasic sodium phosphate in water, pH adjusted as required by the specific method, often to a high pH like 8.9 or 10.5).[2][3][7] Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: A mixture of acetonitrile and methanol, often in a 75:25 or 1:1 ratio.[1][2][6]
Gradient Elution Program (Example): A linear gradient is typically employed, starting with a higher proportion of aqueous mobile phase and increasing the organic phase over the run.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 47 | 53 |
| 48 | 28 | 72 |
| 50 | 47 | 53 |
| 60 | 47 | 53 |
Note: The gradient should be optimized based on the specific column and system to ensure adequate separation of all known impurities.
Protocols
Standard Preparation Protocol
-
Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh about 40 mg of USP Azithromycin RS into a 100-mL volumetric flask.[7] Add a small amount of acetonitrile to dissolve, then dilute to volume with the chosen diluent.[7] Sonicate for 5-15 minutes if necessary to ensure complete dissolution.[1][7][10]
-
Working Standard Solution (e.g., 20 µg/mL): Dilute the Standard Stock Solution quantitatively with the diluent to achieve a final concentration suitable for the analysis, which is often in the range of the impurity reporting limits.[11]
Sample Preparation Protocol (Azithromycin Tablets)
-
Powdering: Weigh and finely powder not fewer than 20 tablets.[6][7]
-
Stock Sample Solution (e.g., 4 mg/mL): Transfer a portion of the powder, equivalent to approximately 100-150 mg of azithromycin, into a suitable volumetric flask (e.g., 25 mL).[7][10]
-
Dissolution: Add approximately 75% of the flask volume with acetonitrile. Sonicate for at least 15 minutes, followed by mechanical shaking for another 15 minutes to ensure complete extraction of the drug.[7][10]
-
Dilution: Allow the solution to equilibrate to room temperature and then dilute to volume with acetonitrile.[7][10]
-
Centrifugation & Final Dilution: Centrifuge an aliquot of the stock solution for at least 15 minutes.[7][10] Transfer a specific volume of the supernatant to another volumetric flask and dilute with the appropriate diluent to achieve a final nominal concentration (e.g., 4 mg/mL).[7][10]
-
Filtration: Before injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Note: All solutions containing azithromycin should be protected from light and stored under refrigeration (e.g., 4°C) in an autosampler during analysis. They should ideally be analyzed within 24 hours of preparation.[7]
Workflow and Data Analysis
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for azithromycin impurity profiling.
Results and Discussion
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Resolution | NLT 1.0 between critical peak pairs (e.g., desosaminylazithromycin (B193682) and azithromycin related compound F).[7] |
| Tailing Factor | ≤ 1.5 for the azithromycin peak.[12] |
| Theoretical Plates | > 1500 for the azithromycin peak.[12] |
| RSD (%) | NMT 2.0% for replicate injections of the standard solution.[7] |
Known Impurities
The developed HPLC method should be capable of separating azithromycin from its known related substances. The USP and European Pharmacopoeia (EP) list several potential impurities.[2][3]
| Impurity Name | Typical Relative Retention Time (RRT) | Acceptance Criteria (% w/w) |
| Azaerythromycin A | ~0.68 | Varies by monograph |
| N-Demethylazithromycin | Varies | Varies by monograph |
| Desosaminylazithromycin | Varies | Varies by monograph |
| Azithromycin Related Compound F | Varies | Varies by monograph |
| Any Unspecified Impurity | - | ≤ 0.1% |
| Total Impurities | - | Varies (e.g., NMT 1.0%) |
Note: RRT and acceptance criteria are specified in the relevant pharmacopeial monograph and should be verified.
The relationship between azithromycin and its formation from erythromycin, along with the generation of impurities, is a key aspect of process control.
References
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. antecscientific.com [antecscientific.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. jocpr.com [jocpr.com]
- 7. uspnf.com [uspnf.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. uspnf.com [uspnf.com]
- 12. japsonline.com [japsonline.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ultraviolet (UV) detection of azithromycin (B1666446) and its related compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from various validated analytical methods.
Optimal UV Detection Wavelength
Azithromycin and its related compounds lack a strong chromophore, which results in low UV absorbance. Consequently, detection is typically performed at lower wavelengths to achieve adequate sensitivity. The most commonly reported UV detection wavelengths for HPLC analysis are in the range of 208-215 nm. For spectrophotometric analysis without chromatographic separation, a derivatization step is often required to produce a colored compound that can be measured at a higher wavelength, such as 480 nm.
A summary of reported UV detection wavelengths is presented in Table 1.
Table 1: Reported UV Detection Wavelengths for Azithromycin
| Wavelength (nm) | Analytical Method | Notes |
| 208 | UV Spectrophotometry | Direct measurement in pH 6.8 phosphate (B84403) buffer.[1] |
| 210 | RP-HPLC-UV | A frequently used wavelength for the analysis of azithromycin and its impurities in bulk drug and pharmaceutical forms.[2][3][4][5][6][7] |
| 212 | RP-HPLC-UV | Utilized for the quantitative analysis of azithromycin in oral suspension.[8] |
| 215 | RP-HPLC-UV | Specified in the United States Pharmacopeia (USP) for the assay of azithromycin for injections.[9] |
| 219-224 | UV-Visible Spectrophotometry | Area under the curve (AUC) method for simultaneous estimation with cefixime.[10] |
| 480 | UV-Visible Spectrophotometry | Measurement of a yellow-colored solution after a reaction, often involving an oxidation-reduction principle.[11] |
Experimental Protocols: HPLC-UV Methods
The following protocols are representative of validated methods for the analysis of azithromycin and its related compounds by RP-HPLC with UV detection.
Method 1: General Purpose Analysis of Azithromycin and Related Compounds
This method is suitable for the determination of azithromycin in raw materials and various pharmaceutical formulations.
-
Chromatographic System:
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 0.03 M phosphate buffer and adjust the pH to 7.5. Filter and degas the buffer. Mix with methanol in the specified ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: For tablets or capsules, grind the contents to a fine powder. For suspensions, use a measured volume. Extract a quantity equivalent to a known amount of azithromycin with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Method 2: Analysis of Azithromycin in Oral Suspension
This method is optimized for the quantification of azithromycin in suspension formulations.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS-C18, 250 mm × 4.6 mm i.d.[8]
-
Column Temperature: 25°C.[8]
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and phosphate buffer (pH 8.0) in a ratio of 60:30:10 (v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: Not specified, typically 20 µL.
-
UV Detector: Set at 212 nm.[8]
-
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 8.0. Mix with methanol and acetonitrile in the specified ratio. Degas the final mixture.
-
Standard Stock Solution: Prepare a standard solution of azithromycin in the mobile phase.
-
Sample Solution: Dilute a known volume of the oral suspension with the mobile phase to achieve a concentration within the calibration range. Filter the sample through a suitable membrane filter.
-
Quantitative Data Summary
The performance of various analytical methods for azithromycin detection is summarized in Table 2.
Table 2: Summary of Quantitative Performance Data for Azithromycin Analytical Methods
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) |
| UV Spectrophotometry (pH 6.8 Buffer)[1] | 10 - 50 | 1.6 | 5.0 | 99.72 |
| UV-Vis Spectrophotometry (AUC with Cefixime)[10] | 2.5 - 15 | 0.81 | 2.46 | 99.91 |
| RP-HPLC-UV (210 nm)[2][3] | 300 - 2000 | 0.5 | 0.8 | 100.5 |
| RP-HPLC-UV (212 nm)[8] | 1 - 50 | 0.0144 | 0.0437 | Not explicitly stated, RSD < 1.34% |
Visualizations
Experimental Workflow for HPLC-UV Analysis of Azithromycin
The following diagram illustrates the general workflow for the analysis of azithromycin in a pharmaceutical sample using HPLC with UV detection.
Caption: General Workflow for HPLC-UV Analysis of Azithromycin.
Logical Relationship of Method Parameters in HPLC-UV
This diagram shows the logical relationship and key considerations for developing an HPLC-UV method for azithromycin.
Caption: Key Parameter Relationships in HPLC-UV Method Development.
References
- 1. sudps.org [sudps.org]
- 2. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsr.in [japsr.in]
- 9. antecscientific.com [antecscientific.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Azithromycin Analysis by LC-MS
Welcome to the technical support center for the analysis of azithromycin (B1666446) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in azithromycin LC-MS analysis?
A1: The most prevalent interferences in azithromycin LC-MS analysis are matrix effects, the presence of isobaric or isomeric metabolites, and co-eluting compounds from the sample matrix.[1][2][3] Matrix effects, which can cause ion suppression or enhancement, are a significant concern in quantitative bioanalysis and can affect the accuracy and reproducibility of the results.[1][2][4][5] Isobaric interferences from metabolites that share the same mass-to-charge ratio as the parent drug can also lead to inaccurate quantification if not properly resolved chromatographically.[3]
Q2: How can I minimize matrix effects in my azithromycin assay?
A2: Minimizing matrix effects is crucial for accurate and reliable quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.[6][7][8] Protein precipitation is a simpler method but may be less effective at removing interferences.[7]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., azithromycin-d5) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[6][8][9] If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties can be used.[1][10]
-
Chromatographic Separation: Optimize the chromatographic method to separate azithromycin from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of azithromycin.[2]
Q3: What are the typical MRM transitions for azithromycin and its common internal standards?
A3: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ of azithromycin is typically observed at m/z 749.5. Common multiple reaction monitoring (MRM) transitions for quantification and confirmation are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Azithromycin | 749.5 / 749.6 | 591.5 / 591.6 | Primary transition for quantification.[6][7][9] |
| 749.5 / 749.6 | 158.4 | Confirmatory transition.[11] | |
| Azithromycin-d3 (IS) | 753.6 | 595.5 | Deuterated internal standard.[6][7] |
| Azithromycin-d5 (IS) | 754.5 / 754.6 | 596.5 / 596.6 | Deuterated internal standard.[8][9] |
| Roxithromycin (IS) | 837.7 | 679.5 | Structural analog internal standard.[12] |
| Clarithromycin (IS) | 749.0 | 158.0 | Structural analog internal standard.[13] |
| Imipramine (IS) | 281.1 | - | Structural analog internal standard.[1][10] |
Q4: What type of chromatographic column is best suited for azithromycin analysis?
A4: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of azithromycin.[7][8][10][14] Due to the basic nature of azithromycin, peak tailing can be an issue. Using a high-purity silica-based C18 column or a column with end-capping can improve peak shape. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to provide good retention and peak shape for azithromycin, offering an alternative to reversed-phase chromatography.[11]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during azithromycin LC-MS analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
Issue 2: Low Signal Intensity or Ion Suppression
Possible Causes and Solutions:
Issue 3: Inconsistent Results or Poor Reproducibility
Possible Causes and Solutions:
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample cleanup, suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS system.[7]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup, reducing matrix effects.[6][8]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid and the internal standard. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
Workflow for Method Development and Troubleshooting
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 10. A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Quantification of azithromycin in human plasma by liquid chromatography tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of azithromycin (B1666446) and its related compounds by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of azithromycin, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Asymmetry)
-
Question: Why is my azithromycin peak showing significant tailing?
Answer: Peak tailing for basic compounds like azithromycin is a common challenge in reversed-phase HPLC. The primary cause is the interaction between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following solutions:
-
Column Choice: Employ a base-deactivated or end-capped C18 column specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups.
-
Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH in the range of 7.5 to 11 is often effective for azithromycin, but always ensure it is within the stable pH range of your column.
-
Competing Base: Introduce a small concentration of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with azithromycin.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak asymmetry. Try diluting your sample and reinjecting.
-
Issue 2: Inadequate Separation of Azithromycin and Related Compounds
-
Question: I am not achieving baseline resolution between azithromycin and its known impurities. How can I improve the separation?
Answer: Achieving adequate resolution is critical for accurate quantification. If you are facing co-elution or poor separation, the following adjustments to the mobile phase can be beneficial:
-
Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a powerful tool for adjusting selectivity. Systematically vary the percentage of the organic modifier to find the optimal balance for resolving your compounds of interest.
-
Choice of Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other or using a ternary mixture of water, acetonitrile, and methanol.
-
Buffer Concentration and pH: The type and concentration of the buffer, as well as the pH, can influence the retention and selectivity of ionizable compounds. For azithromycin and its related compounds, phosphate (B84403) buffers are commonly used.[1] Optimizing the buffer concentration (e.g., in the range of 10-50 mM) and fine-tuning the pH can significantly impact the separation. A study found that a mobile phase of methanol and phosphate buffer (80:20, v/v) at pH 7.5 provided good separation.[1]
-
Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. It also reduces the mobile phase viscosity, leading to lower backpressure. Temperatures in the range of 40-60°C have been successfully used.[1]
-
Issue 3: Shifting Retention Times
-
Question: The retention time for my azithromycin peak is not consistent between injections. What could be the cause?
Answer: Unstable retention times can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of an equilibrated system.
-
Mobile Phase Instability: If the mobile phase is prepared by mixing volatile components, its composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep the reservoirs covered. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Pump Performance: Inconsistent flow rates from the HPLC pump will lead to retention time variability. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow.
-
Column Temperature Fluctuations: If not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment is highly recommended for robust methods.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting mobile phase for separating azithromycin and its related compounds?
A1: A good starting point is a C18 column with a mobile phase consisting of a mixture of phosphate buffer (pH around 7.5) and either acetonitrile or methanol. An initial isocratic elution with a composition in the range of 60-80% organic modifier is often a reasonable starting point. From there, you can optimize the pH, organic content, and buffer concentration.
-
Q2: How does pH affect the retention of azithromycin?
A2: Azithromycin is a basic compound. At low pH, it will be protonated (ionized) and will have lower retention on a reversed-phase column. As the pH of the mobile phase increases, azithromycin becomes less protonated (more neutral), leading to increased retention. The pH also affects the ionization state of acidic silanol groups on the silica (B1680970) packing material, influencing peak shape.
-
Q3: What detection wavelength is typically used for azithromycin?
A3: Azithromycin does not have a strong chromophore, which can make UV detection challenging. A low wavelength, typically around 210 nm, is commonly used to achieve sufficient sensitivity.[1][2]
-
Q4: Can I use a gradient elution for separating azithromycin and its related compounds?
A4: Yes, a gradient elution can be very effective, especially for complex samples containing a wide range of polarities among the related compounds. A gradient allows for the separation of early-eluting polar impurities and later-eluting non-polar impurities in a single run.
Data Presentation
The following tables summarize quantitative data from various studies on the separation of azithromycin and its related compounds under different mobile phase conditions.
Table 1: Mobile Phase Composition and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 8.2) | 10 mM KH2PO4 (pH 7.00) | 1.7 mg/mL Ammonium Phosphate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (1:1, v/v) | Methanol |
| Elution Mode | Isocratic (40:60, A:B) | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 30°C | 50°C | 50°C |
| Detection | 210 nm | 210 nm | 210 nm |
| Reference | [3] | [4] | [3] |
Table 2: Example Retention Times of Azithromycin and Related Compounds
| Compound | Method A (minutes) | Method B (minutes) |
| Desosaminylazithromycin | 3.5 | 8.2 |
| N-demethylazithromycin | 4.8 | 10.5 |
| Azithromycin | 6.2 | 15.1 |
| Impurity E | 7.9 | - |
| Impurity I | 2.5 | - |
| Impurity L | 1.8 | - |
| Conditions for Method A: C18 column, Methanol:Phosphate Buffer pH 7.5 (80:20), 2.0 mL/min, 50°C.[1] | ||
| Conditions for Method B: Different gradient method, details not fully specified in the source. |
Experimental Protocols
Detailed Methodology for Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of azithromycin and its related compounds.
-
Initial Conditions Setup:
-
Column: Select a high-quality, base-deactivated C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 7.5 with a dilute sodium hydroxide (B78521) solution.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 40°C.
-
Detection: Set the UV detector to 210 nm.
-
Injection Volume: 20 µL.
-
-
Scouting the Organic Modifier Percentage (Isocratic):
-
Prepare a series of mobile phase compositions by varying the ratio of Mobile Phase A to Mobile Phase B (e.g., 50:50, 40:60, 30:70 v/v).
-
Inject a standard mixture of azithromycin and its known related compounds for each mobile phase composition.
-
Evaluate the chromatograms for retention time, resolution, and peak shape.
-
-
Optimizing the Mobile Phase pH:
-
Based on the best organic modifier percentage from the previous step, prepare buffers at different pH values (e.g., pH 7.0, 7.5, 8.0).
-
Repeat the chromatographic analysis with each pH and observe the impact on selectivity and peak symmetry.
-
-
Evaluating a Different Organic Modifier:
-
Replace acetonitrile with methanol as Mobile Phase B and repeat the scouting step (Step 2). Methanol may offer different selectivity for certain related compounds.
-
-
Considering a Gradient Elution:
-
If an isocratic method does not provide adequate separation for all compounds of interest, develop a linear gradient.
-
A typical starting gradient could be from 30% to 90% acetonitrile over 20-30 minutes.
-
Adjust the gradient slope and duration to fine-tune the separation.
-
-
Final Refinements:
-
Once a suitable mobile phase composition and elution mode are determined, small adjustments to the flow rate and column temperature can be made to further optimize the analysis time and efficiency.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: Relationship of Azithromycin to its major related compounds.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Azithromycin Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of azithromycin (B1666446) and its impurities by High-Performance Liquid Chromatography (HPLC). The following question-and-answer format directly addresses common issues and offers detailed troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing peak tailing for azithromycin and its impurities?
A1: Peak tailing is a common issue when analyzing basic compounds like azithromycin.[1][2] It is often caused by secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] At neutral or acidic pH, these silanol groups are ionized and can interact with the protonated basic compounds, leading to asymmetrical peaks.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanols. A high pH (e.g., pH 8-11) will neutralize the silanol groups, minimizing secondary interactions.[3][4] Phosphate (B84403) buffers are commonly used for this purpose.[2][3]
-
Use an End-Capped Column: Select a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction.[1][5]
-
Select an Appropriate Stationary Phase: Consider using a C8 or a more polar-embedded phase column, which can sometimes provide better peak shape for basic compounds compared to a standard C18 column. Agilent Poroshell HPH C8 columns have shown good performance.
-
Incorporate a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or diluting the sample.
Q2: My peaks are broad and lack sharpness. What could be the cause?
A2: Broad peaks can result from several factors, including column degradation, issues with the mobile phase, or extra-column band broadening.[1]
Troubleshooting Steps:
-
Check Column Health: The column may be contaminated or have developed a void at the inlet.
-
Action: Flush the column with a strong solvent to remove contaminants.[6] If this doesn't work, try reversing the column (if permitted by the manufacturer) and flushing. If the problem persists, the column may need to be replaced.[1] Using a guard column can help protect the analytical column from contamination.[1]
-
-
Optimize Mobile Phase and Flow Rate:
-
Action: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can cause peak broadening.[7] Also, a flow rate that is too high or too low can lead to broader peaks. Re-optimize the flow rate for your specific column and analysis.
-
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Action: Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
Q3: I am observing split peaks for my analytes. What should I do?
A3: Split peaks are often indicative of a problem at the head of the column or an issue with the sample injection.[1]
Troubleshooting Steps:
-
Inspect the Column Inlet: A partially blocked frit or a void in the packing material at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[6][8]
-
Action: Replace the column inlet frit if it is clogged. If a void has formed, the column may need to be replaced.
-
-
Review Sample Preparation and Injection:
-
Action: Ensure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[1] Also, check the injector for any partial blockages.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Azithromycin Impurity Analysis
This protocol describes the preparation of a high-pH mobile phase commonly used to improve peak shape for azithromycin and its impurities.
Materials:
-
Dipotassium hydrogen phosphate (K2HPO4) or Ammonium Phosphate, Monobasic
-
HPLC-grade water
-
HPLC-grade Methanol (B129727) or Acetonitrile
-
Phosphoric acid or Potassium hydroxide (B78521) solution (for pH adjustment)
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of the phosphate salt to prepare a buffer of desired concentration (e.g., 10-20 mM). For example, to prepare a 20 mM phosphate buffer, dissolve approximately 3.48 g of K2HPO4 in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to the desired level (e.g., pH 8.0 or 10.0) using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a calibrated pH meter.[3]
-
Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[9]
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with the organic solvent (e.g., methanol or acetonitrile) in the desired ratio. A common starting point is a 90:10 (v/v) ratio of organic solvent to buffer.[3]
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol 2: Column Flushing and Equilibration
Proper column flushing and equilibration are critical for obtaining reproducible results and maintaining column health.
Procedure:
-
Column Flushing:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with a series of solvents of increasing and then decreasing polarity. For a reversed-phase column, a typical sequence is:
-
HPLC-grade water (to remove buffer salts)
-
Isopropanol (an intermediate polarity solvent)
-
Hexane or another non-polar solvent (to remove strongly retained non-polar compounds)
-
Isopropanol
-
Mobile phase without buffer
-
-
-
Column Equilibration:
-
Connect the column to the detector.
-
Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.
-
Monitor the backpressure to ensure it is stable, which indicates that the column is fully equilibrated.
-
Data Presentation
Table 1: Typical HPLC Parameters for Azithromycin Impurity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, end-capped, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution. End-capping minimizes peak tailing for basic compounds.[10] |
| Mobile Phase A | 10-20 mM Phosphate Buffer | Buffers the mobile phase to maintain a consistent pH. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the analytes. |
| pH | 8.0 - 11.0 | High pH suppresses silanol interactions, improving peak shape for basic analytes like azithromycin.[11] |
| Gradient | Optimized based on impurity profile | A gradient is often necessary to resolve all impurities from the main peak and each other. |
| Flow Rate | 0.9 - 1.5 mL/min | A typical analytical flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 50 - 55 °C | Elevated temperature can improve peak shape and reduce analysis time. |
| Detection | UV at 210 nm | Azithromycin and its impurities have UV absorbance at this wavelength.[9] |
| Injection Vol. | 10 - 20 µL | A smaller injection volume can help prevent peak overload. |
Mandatory Visualizations
Troubleshooting Workflow for Poor Peak Shape
A troubleshooting workflow for diagnosing and resolving poor peak shape in HPLC analysis.
Logical Relationship of Factors Affecting Peak Shape
Key factors contributing to poor peak shape in HPLC.
References
- 1. mastelf.com [mastelf.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. dspace.ceu.es [dspace.ceu.es]
Technical Support Center: Bioanalysis of Azithromycin and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of azithromycin (B1666446) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of azithromycin?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis of azithromycin and its metabolites, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2] The primary cause of matrix effects in plasma samples is the presence of endogenous phospholipids (B1166683).[3]
Q2: What are the common signs of matrix effects in my azithromycin analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
A significant difference in analyte response between neat standards and matrix-matched standards.
-
Inconsistent analyte recovery.
-
Drifting of the baseline or appearance of interfering peaks in the chromatogram.
-
A noticeable drop in signal intensity when analyzing post-spiked samples compared to neat solutions.
Q3: Which sample preparation technique is best for minimizing matrix effects for azithromycin?
A3: The choice of sample preparation technique depends on the specific requirements of your assay, such as required sensitivity and throughput. Here's a general comparison:
-
Protein Precipitation (PPT): This method is fast and simple but is generally less effective at removing interfering matrix components, often leading to higher matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can significantly reduce matrix effects by separating azithromycin from polar interferences like phospholipids.[4]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects.[5]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate the problem. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, which allows for accurate quantification based on the analyte-to-IS ratio. However, if the matrix effect is severe, it can still lead to a loss of sensitivity, potentially impacting the lower limit of quantification (LLOQ).
Q5: What are the known major metabolites of azithromycin that I should consider in my analysis?
A5: Up to 10 metabolites of azithromycin have been identified, all of which are microbiologically inactive. The primary routes of metabolism include demethylation and deconjugation of the cladinose (B132029) sugar. While specific metabolite standards can be difficult to obtain, it is important to be aware of their potential for co-elution and interference with the parent drug or each other.
Troubleshooting Guides
Problem 1: Low Analyte Signal and Poor Sensitivity
Possible Cause: Significant ion suppression due to co-eluting matrix components, most notably phospholipids.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
If using protein precipitation, consider switching to LLE or SPE for a cleaner sample extract.
-
For LLE, experiment with different organic solvents and pH adjustments to improve the selectivity for azithromycin and its metabolites.
-
For SPE, test different sorbent chemistries (e.g., reversed-phase, mixed-mode) and optimize the wash and elution steps to effectively remove phospholipids.
-
-
Chromatographic Optimization:
-
Modify the chromatographic gradient to achieve better separation between azithromycin/metabolites and the region where phospholipids typically elute (early in the run).
-
Consider using a different stationary phase that provides alternative selectivity.
-
-
Dilution:
-
If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
-
Problem 2: Inconsistent and Irreproducible Results for QC Samples
Possible Cause: Variable matrix effects from sample to sample.
Troubleshooting Steps:
-
Implement a More Robust Sample Preparation Method: A more rigorous cleanup method like SPE will reduce the variability in the final extract composition.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
Problem 3: Peak Tailing or Broadening
Possible Cause: Residual matrix components interfering with the chromatography or interacting with the analytical column.
Troubleshooting Steps:
-
Improve Sample Cleanup: As with other issues, a cleaner extract is less likely to cause chromatographic problems.
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.
-
Column Wash: Implement a robust column wash step at the end of each run to remove any retained interferences.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the recovery and matrix effects associated with different sample preparation methods for azithromycin.
Table 1: Comparison of Recovery and Matrix Effect for Azithromycin with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Azithromycin | 98.6 - 102 | Not Significant (IS normalized) | [6] |
| Liquid-Liquid Extraction (LLE) | Azithromycin | 81.2 | Not Specified | [7] |
| Protein Precipitation (Methanol) | Azithromycin | 94.13 - 97.04 | 92.50 - 107.87 | [8] |
Note: Matrix effect values close to 100% (or "not significant" when using an internal standard) indicate minimal ion suppression or enhancement. Recovery values are ideally close to 100%. Direct comparison between studies should be made with caution due to different experimental conditions.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Azithromycin and its Metabolites from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add an appropriate amount of internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Azithromycin and its Metabolites from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 200 µL of plasma, add the internal standard and 100 µL of 1M NaOH to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Azithromycin and its Metabolites from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase.
Visualizations
Caption: Experimental workflow for azithromycin bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Low-Level Azithromycin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity for detecting low-level azithromycin (B1666446) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting azithromycin impurities?
A1: The most prevalent technique for analyzing azithromycin and its related impurities is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2][3] This method is widely adopted due to its robustness and accessibility. For enhanced sensitivity, especially for impurities lacking a strong UV chromophore, other detectors can be employed, including Electrochemical Detection (ECD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).[4] LC-MS/MS, in particular, offers superior sensitivity and specificity.[5][6]
Q2: How can I improve the sensitivity of my HPLC-UV method for low-level impurities?
A2: To enhance the sensitivity of your HPLC-UV method, consider the following strategies:
-
Optimize Detection Wavelength: Azithromycin and its impurities often lack a strong chromophore, making low wavelength UV detection (around 210 nm) necessary.[1][7]
-
Increase Injection Volume: A larger injection volume can increase the analyte signal, but be mindful of potential peak broadening.
-
Sample Concentration: If possible, concentrate your sample to increase the impurity concentration.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve peak shape and, consequently, sensitivity.[8]
-
Column Selection: Employing a high-efficiency column with a smaller particle size can lead to sharper peaks and better signal-to-noise ratios.
Q3: What are the advantages of using LC-MS/MS for azithromycin impurity analysis?
A3: LC-MS/MS offers several key advantages over HPLC-UV for the analysis of azithromycin impurities:
-
Higher Sensitivity: LC-MS/MS provides significantly lower limits of detection (LOD) and quantification (LOQ), making it ideal for trace-level impurity analysis.[5][6]
-
Greater Specificity: The use of mass-to-charge ratio for detection provides a higher degree of certainty in impurity identification.[9]
-
Structural Information: MS/MS can provide fragmentation data that aids in the structural elucidation of unknown impurities.
Q4: When should I consider using a Charged Aerosol Detector (CAD)?
A4: A Charged Aerosol Detector (CAD) is a valuable tool when analyzing impurities that lack a UV chromophore or when you require a more uniform response for different analytes.[10][11][12] CAD is a mass-based detector that provides a response proportional to the mass of the analyte, regardless of its optical properties. This can be particularly useful for quantifying unknown impurities where a reference standard is not available.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of azithromycin impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Azithromycin and its basic impurities can interact with residual silanol (B1196071) groups on the column packing, leading to peak tailing. Using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this. However, be aware that additives can increase baseline noise. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of azithromycin and its impurities. A mobile phase with a pH around 7.0-8.9 is often used to suppress the ionization of the amine groups and improve peak shape.[2][13] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Poorly Packed Column or Column Void | If peak shape issues persist across all peaks, the column itself may be the problem. Consider replacing the column. |
Issue 2: Poor Resolution Between Impurity Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the gradient slope or the organic-to-aqueous ratio in your mobile phase to improve separation. Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727).[8] |
| Incorrect Column Chemistry | A C18 column is commonly used for azithromycin impurity analysis.[1][7] However, if resolution is an issue, trying a different stationary phase (e.g., a phenyl-hexyl column) might provide the necessary selectivity. |
| Inadequate Column Temperature | Increasing the column temperature can improve efficiency and resolution. A common temperature for this analysis is around 55°C.[1] |
| Flow Rate | Optimizing the flow rate can improve separation efficiency. A lower flow rate generally leads to better resolution, but at the cost of longer run times. |
Issue 3: High Baseline Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Ensure all glassware is scrupulously clean. |
| Detector Lamp Aging (UV Detector) | An aging UV lamp can lead to increased noise. Replace the lamp if necessary. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use. An in-line degasser is highly recommended. |
| Mobile Phase Additives | Additives like triethylamine can increase baseline noise. Use the lowest effective concentration. |
Data Presentation: Detector Sensitivity Comparison
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for azithromycin and its impurities using different analytical techniques. This data can help you select the most appropriate method based on your sensitivity requirements.
| Analytical Technique | Analyte | LOD | LOQ | Reference |
| HPLC-UV | Azithromycin | 0.0005 mg/mL | - | [7] |
| Impurities 2, 3, 5 | - | 0.005 mg/mL (0.05%) | [8] | |
| Impurities 1, 4, 6 | - | 0.01 mg/mL (0.1%) | [8] | |
| LC-MS/MS | Azithromycin | 0.3 ng/mL | 1 ng/mL | [5] |
| Azithromycin | - | 2 ng/mL | ||
| Charged Aerosol Detection (CAD) | General nonvolatile analytes | 1-5 ng on column | 6-11 ng on column | [10][11] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Azithromycin Impurities
This protocol is based on a method developed for the determination of 13 azithromycin impurities in pharmaceutical formulations.[1][2]
1. Materials and Reagents:
-
Azithromycin reference standard and impurity standards
-
Anhydrous dibasic sodium phosphate (B84403)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH 8.9)
-
Mobile Phase B: Methanol and Acetonitrile
-
Gradient: A gradient elution program should be optimized to achieve separation of all impurities.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 55°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the azithromycin and impurity reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a specific amount of azithromycin with the diluent. Sonicate and filter the solution before injection.[2] For bulk drug, dissolve an accurately weighed amount in the diluent.
Protocol 2: LC-MS/MS Method for Azithromycin
This protocol provides a general framework for developing a sensitive LC-MS/MS method for azithromycin.[14]
1. Materials and Reagents:
-
Azithromycin reference standard
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or PFP), typically with a shorter length and smaller particle size for faster analysis.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient from low to high organic content.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 40°C)
-
Injection Volume: 5-10 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Azithromycin: m/z 749.6 → 591.6
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of azithromycin in methanol and perform serial dilutions with the mobile phase to create calibration standards.
-
Sample Preparation: For plasma samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix components. For drug substance, a simple dilution in the mobile phase is usually sufficient.
Visualizations
Caption: A logical workflow for troubleshooting common issues in azithromycin impurity analysis.
Caption: A generalized workflow for the analysis of azithromycin impurities from preparation to reporting.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. antecscientific.com [antecscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scielo.br [scielo.br]
- 14. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Azithromycin Impurities in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the determination of impurities in azithromycin (B1666446), adhering to the validation principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Introduction
Azithromycin, a widely prescribed macrolide antibiotic, requires stringent purity testing to ensure its safety and efficacy. The ICH guidelines, specifically Q2(R1) for analytical method validation, provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose. This guide details a validated Reverse-Phase HPLC (RP-HPLC) method, a cornerstone for quality control, and compares its performance with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).
Experimental Protocols
Validated RP-HPLC-UV Method
This method is a stability-indicating assay for the quantification of azithromycin and its impurities in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System:
-
HPLC System: Agilent 1100 series or equivalent with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.05 M potassium phosphate (B84403) buffer, pH adjusted) and an organic phase (e.g., acetonitrile (B52724) and methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the azithromycin sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
For dosage forms, crush tablets and extract the active pharmaceutical ingredient (API) with the diluent, followed by sonication and filtration.
-
Prepare a series of calibration standards and quality control samples at different concentrations.
-
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed by subjecting the azithromycin sample to stress conditions as per ICH guideline Q1A(R2).[3] This includes:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photolytic Degradation: Exposure to UV light.
-
Alternative Method: UPLC-MS/MS
This method offers higher sensitivity and specificity, particularly for identifying unknown impurities and for bioanalytical studies.
-
Chromatographic System:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Sample Preparation: Similar to the HPLC method, but may require a protein precipitation step (e.g., with acetonitrile or methanol) for plasma samples, followed by centrifugation and filtration.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of the HPLC-UV method compared to UPLC-MS and Capillary Electrophoresis based on typical validation data.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Specificity | Good, demonstrates separation from known impurities and degradation products. | Excellent, mass-to-charge ratio provides definitive identification. | High, based on a different separation principle (charge-to-size ratio). |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.0005 - 1 ng/mL | ~0.0125 mg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.1 µg/mL | ~0.001 - 5 ng/mL | ~0.03 mg/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3.7% (interday) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101.7% |
| Analysis Time | 30 - 60 minutes | < 10 minutes | < 10 minutes |
Table 2: Typical Experimental Conditions
| Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Stationary Phase | C18 (5 µm) | C18 (sub-2 µm) | Fused-silica capillary |
| Mobile Phase/Buffer | Buffered organic/aqueous gradient | Acidified organic/aqueous gradient | Buffer solution (e.g., MES, L-histidine) |
| Detector | UV/Vis (210 nm) | Mass Spectrometer (ESI+) | Capacitively Coupled Contactless Conductivity Detection (C⁴D) |
Mandatory Visualization
References
A Comparative Analysis of Descladinose 6-N-Desmethyl Azithromycin and Other Azithromycin Impurities for Researchers
For Immediate Publication
This guide offers a detailed comparative analysis of Descladinose 6-N-Desmethyl Azithromycin (B1666446) against other known impurities of Azithromycin. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the analytical profiles of these compounds, supported by experimental data from various studies. The objective is to facilitate a deeper understanding of the impurity landscape of Azithromycin, a critical aspect of quality control and drug safety.
Executive Summary
Azithromycin, a widely used macrolide antibiotic, can contain various impurities that arise during its synthesis or degradation. These impurities can potentially impact the efficacy and safety of the drug product. Among these is Descladinose 6-N-Desmethyl Azithromycin, a metabolite of Azithromycin. This guide focuses on the analytical methodologies used to identify and quantify this and other key impurities, presenting comparative data to aid in their differentiation and control.
Comparative Analysis of Azithromycin Impurities
The primary method for the separation and quantification of Azithromycin and its related substances is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. The retention time (RT) and relative retention time (RRT) are critical parameters for impurity identification.
Chromatographic Performance of Key Impurities
The following table summarizes the retention times and relative retention times of several known Azithromycin impurities as identified in various studies. This data is crucial for developing and validating analytical methods for impurity profiling.
| Impurity Name | European Pharmacopoeia (EP) Designation | Relative Retention Time (RRT) vs. Azithromycin (approx.) | Typical Retention Time (min) |
| Impurity L | L | 0.29 | 12.801 |
| Impurity M | M | 0.37 | 16.819 |
| Impurity E | E | 0.43 | 18.764 |
| Azithromycin Related Compound F | F | 0.51 | 22.993 |
| Impurity D | D | 0.54 | N/A |
| Desosaminylazithromycin (Impurity J) | J | 0.54 | 24.662 |
| N-Demethylazithromycin (Impurity I) | I | 0.61 | 25.646 |
| Impurity C | C | 0.73 | N/A |
| Impurity N | N | 0.76 | 36.496 |
| Impurity H | H | 0.79 | N/A |
| Impurity A | A | 0.83 | N/A |
| Impurity P | P | 0.92 | N/A |
| Impurity O | O | 1.23 | N/A |
| Impurity G | G | 1.26 | N/A |
| Impurity B | B | 1.31 | N/A |
| This compound | N/A | N/A | N/A |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature) and are provided for illustrative purposes based on a specific study[1][2]. Relative Retention Times are based on European Pharmacopoeia data and provide a more standardized comparison[3]. Data for this compound under directly comparable, published conditions was not available.
Understanding this compound
This compound is a known metabolite of Azithromycin[2]. Structurally, it differs from the parent molecule by the absence of the cladinose (B132029) sugar and a methyl group at the 6-N position. While not listed as a specified impurity in the European Pharmacopoeia, its characterization is important for comprehensive impurity profiling and understanding the metabolic fate of Azithromycin. Its analytical behavior relative to other impurities is a key area for further research to establish standardized detection methods.
Experimental Protocols
Accurate identification and quantification of Azithromycin impurities require robust and validated analytical methods. Below are summaries of typical experimental protocols employed in the analysis of Azithromycin and its related substances.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for the analysis of Azithromycin impurities involves reverse-phase HPLC with UV detection.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used[1].
-
Mobile Phase : A gradient elution is typically employed, consisting of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase : Anhydrous dibasic sodium phosphate (B84403) buffer is a common choice[1].
-
Organic Phase : A mixture of methanol (B129727) and acetonitrile (B52724) is often used[1].
-
-
Detection : UV detection is typically performed at a wavelength of 210 nm[1].
-
Temperature : The column temperature is maintained at a constant elevated temperature, for example, 55 °C, to ensure reproducibility[1].
-
Flow Rate : A typical flow rate is around 0.9 mL/min[1].
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.
-
Objective : To generate degradation products of Azithromycin under various stress conditions to ensure they can be separated from the parent drug and other impurities.
-
Stress Conditions :
-
Acidic Hydrolysis : Treatment with an acid (e.g., HCl) at elevated temperatures. Azithromycin is known to be completely degraded in acidic media[4].
-
Basic Hydrolysis : Treatment with a base (e.g., NaOH) at elevated temperatures. Azithromycin shows slight degradation in basic media[4].
-
Oxidative Degradation : Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress : Heating the drug substance or product at a high temperature. Azithromycin is generally stable to heat for 24 hours[4].
-
Photolytic Stress : Exposing the drug to UV light. Azithromycin is generally stable to light for 24 hours[4].
-
-
Analysis : The stressed samples are analyzed using a validated stability-indicating HPLC method to resolve the degradation products from Azithromycin.
Visualizing Experimental Workflows
To better illustrate the process of impurity analysis, the following diagrams created using the DOT language depict a typical experimental workflow.
Caption: A typical workflow for the analysis of azithromycin impurities.
Logical Relationships in Impurity Profiling
The identification and control of impurities are governed by a logical framework that connects the origin of the impurity to the necessary analytical and regulatory actions.
References
Azithromycin Demonstrates Superior Gastric Acid Stability Over Erythromycin: A Comparative Analysis
For researchers and drug development professionals, understanding the acid stability of active pharmaceutical ingredients is paramount for ensuring oral bioavailability and therapeutic efficacy. This guide provides a detailed comparison of the acid stability of two prominent macrolide antibiotics, azithromycin (B1666446) and erythromycin (B1671065), supported by experimental data and methodologies.
The key differentiating factor between the acid stability of azithromycin and erythromycin lies in their chemical structures. Erythromycin is susceptible to rapid degradation in acidic environments, such as the stomach, through an intramolecular dehydration reaction. This process leads to the formation of inactive metabolites, erythromycin-6,9-hemiketal and anhydroerythromycin. In contrast, azithromycin, an azalide antibiotic, features a methyl-substituted nitrogen at the 9a position of the aglycone ring. This structural modification effectively blocks the intramolecular dehydration pathway, rendering azithromycin significantly more stable in acidic conditions.[1][2] The primary degradation route for azithromycin in acid is a much slower acid-catalyzed hydrolysis of the ether bond linked to the cladinose (B132029) sugar.[1][2]
Quantitative Comparison of Acid Stability
The superior stability of azithromycin in acidic media has been quantified in several studies. The time required for 10% degradation (T1/10) is a key parameter used to express this stability.
| Parameter | Azithromycin | Erythromycin A | Reference |
| T1/10 at pH 2, 37°C | 20.1 minutes | 3.7 seconds | [1][2] |
| Activation Energy for Degradation | 25.3 kcal/mol (Hydrolysis) | 15.6 kcal/mol (Dehydration) | [1][2] |
| General Acid Stability | Stable | Unstable | [3][4][5][6] |
The significantly longer T1/10 and higher activation energy for degradation highlight the enhanced stability of azithromycin. In fact, the stability of azithromycin has been observed to increase tenfold for each unit increase in pH from 1.0 to 4.1.[1][2]
Degradation Pathways
The fundamental difference in the degradation of these two macrolides under acidic conditions is visualized in the following diagram.
References
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Azithromycin
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of azithromycin (B1666446), a widely prescribed macrolide antibiotic, is critical throughout the drug development lifecycle, from formulation to clinical trials. The selection of an appropriate analytical method is paramount and often necessitates cross-validation to ensure data integrity and consistency. This guide provides an objective comparison of commonly employed analytical methods for azithromycin determination, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and Microbiological Assay for azithromycin analysis depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize key performance parameters for each method, compiled from various validation studies.
| Parameter | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Linearity Range | 5–200 µg/mL[1] | 2.55–551.43 ng/mL[2] | 0.1–0.4 µg/mL[3] |
| Limit of Detection (LOD) | 0.476 µg/mL[1] | 0.0005 µg/mL[4] | 6.75 µg/ml[5] |
| Limit of Quantification (LOQ) | 1.443 µg/mL[1] | 2.55 ng/mL[2] | 22.50 µg/ml[5] |
| Accuracy (% Recovery) | 99–102%[5] | 88.9-102%[6] | Measures antibacterial activity |
| Precision (% RSD) | <2.0%[7] | <15%[8] | 1.19-1.73%[3] |
Methodology and Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of azithromycin in bulk drug and pharmaceutical dosage forms.[9]
-
Chromatographic Conditions:
-
Sample Preparation (for Oral Suspension):
-
Accurately weigh a portion of the powder for oral suspension equivalent to a specific amount of azithromycin.
-
Transfer to a volumetric flask and dissolve in a suitable diluent.
-
Sonicate for several minutes to ensure complete dissolution.[12]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of azithromycin in biological matrices such as human plasma.[4][8]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypersil Gold C18 or equivalent[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM, pH 5.2)[13][14]
-
Flow Rate: 0.3 mL/min[13]
-
Ionization Mode: Electrospray Ionization Positive (ESI+)[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
Ion Transition: m/z 749.6 → 591.6 for azithromycin[15]
-
-
Sample Preparation (for Human Plasma):
-
Deproteinate plasma samples by adding methanol.[8]
-
Vortex the mixture and then centrifuge to precipitate proteins.
-
Collect the supernatant and inject it into the LC-MS/MS system.
-
Microbiological Assay
This assay determines the potency of azithromycin by measuring its ability to inhibit the growth of a susceptible microorganism.
-
Method: Cylinder-plate method[3]
-
Test Organism: Micrococcus luteus ATCC 9341[3]
-
Procedure:
-
Prepare a standardized inoculum of the test organism in an appropriate agar (B569324) medium.
-
Pour the inoculated medium into petri dishes.
-
Place sterile cylinders onto the surface of the solidified agar.
-
Fill the cylinders with standard solutions of azithromycin at known concentrations and with the test samples.
-
Incubate the plates under specified conditions.
-
Measure the diameter of the zones of inhibition around each cylinder.
-
The concentration of azithromycin in the sample is determined by comparing the size of its inhibition zone with those of the standard solutions.
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for cross-validating an HPLC-UV method against an established LC-MS/MS method.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an analytical method for azithromycin should be based on a thorough evaluation of the method's performance characteristics in the context of its intended application. HPLC-UV is a robust and widely available technique suitable for quality control of pharmaceutical formulations.[10] LC-MS/MS provides superior sensitivity and is the method of choice for bioanalytical studies.[4] The microbiological assay, while less specific, provides a measure of the biological activity of the antibiotic. Cross-validation between these methods is essential to ensure the reliability and consistency of data across different stages of drug development and research.
References
- 1. japsonline.com [japsonline.com]
- 2. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 7. banglajol.info [banglajol.info]
- 8. Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrp.org [ijsrp.org]
- 13. researchgate.net [researchgate.net]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
A Comparative Guide to Inter-Laboratory Analysis of Azithromycin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of impurities in the broad-spectrum antibiotic, azithromycin (B1666446). While direct inter-laboratory comparison studies are not extensively published, this document synthesizes data from various validated high-performance liquid chromatography (HPLC) methods to offer a baseline for performance comparison. The aim is to assist researchers and quality control professionals in selecting and implementing robust analytical procedures for ensuring the purity and safety of azithromycin.
Comparative Analysis of HPLC Method Performance
The following tables summarize the performance characteristics of different HPLC methods developed for the analysis of azithromycin and its impurities. These methods, while not part of a single collaborative study, have been independently validated and published, providing a valuable comparative insight into their capabilities.
Table 1: Comparison of Chromatographic Conditions for Azithromycin Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | XBridge Shield RP18 (250 x 4.6 mm, 5 µm) | Hypersil GOLD C18 (250 x 4.6 mm, 5 µm)[2] | Phenomenex Synergi MAX-RP (250 x 4.6 mm, 4 µm)[3] |
| Mobile Phase | Gradient: Anhydrous dibasic sodium phosphate (B84403) buffer, Methanol, Acetonitrile[1] | Isocratic: Acetonitrile (B52724): pH 8.2 phosphate buffer (55:45) | Isocratic: Ammonium acetate (B1210297) buffer (pH 6.8): Acetonitrile (18:82)[2] | Gradient: KH2PO4 buffer (pH 7.0) and Methanol:Acetonitrile (1:1)[3] |
| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min | 0.7 mL/min[2] | Not Specified |
| Column Temp. | 55°C[1] | Not Specified | 60°C[2] | 50°C[3] |
| Detection | UV at 210 nm[1] | UV at 210 nm | UV at 210 nm[2] | UV at 210 nm[3] |
Table 2: Comparison of Quantitative Validation Parameters for Azithromycin Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range (Azithromycin) | 0.3–2.0 mg/mL[4] | 5–200 µg/mL[2] | LOQ to 120% of specification limit for impurities[1] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.9999[2] | > 0.99 for azithromycin and its impurities[1] |
| Accuracy (% Recovery) | 100.5%[4] | Not Specified | Within acceptable limits[1] |
| Precision (RSD%) | 0.2%[4] | Not Specified | Within acceptable limits[1] |
| Limit of Detection (LOD) | 0.0005 mg/mL (Azithromycin)[4] | 0.476 µg/mL (Azithromycin)[2] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 1.443 µg/mL (Azithromycin)[2] | Not Specified |
Experimental Protocols
Below is a representative experimental protocol for the analysis of azithromycin impurities using a stability-indicating HPLC-UV method. This protocol is a composite based on common practices identified in the referenced literature.
Representative HPLC-UV Method for Azithromycin Impurity Profiling
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous dibasic sodium phosphate
-
Phosphoric acid
-
Purified water (HPLC grade)
-
Azithromycin reference standard and impurity reference standards.
3. Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve approximately 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of purified water. Adjust the pH to 8.9 with diluted phosphoric acid.[1]
-
Mobile Phase B: A mixture of acetonitrile and methanol.
-
Diluent: Prepare a suitable mixture of the mobile phase components.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in the diluent to obtain a known concentration (e.g., 80 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the sample containing azithromycin in the diluent to achieve a target concentration similar to the standard solution.
4. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: 55°C[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 20 µL
-
Gradient Program: A representative gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient.
5. Analysis and Calculation:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Identify the peaks of azithromycin and its impurities based on their retention times compared to the reference standards.
-
Calculate the percentage of each impurity in the sample using the area of the peaks and the concentration of the standard solution.
Visualizing the Inter-Laboratory Comparison Workflow
To ensure consistency and reliability of analytical data across different laboratories, a well-structured inter-laboratory comparison or proficiency testing program is essential. The following diagram illustrates the logical workflow of such a study.
References
Confirming the Structure of Descladinose 6-N-Desmethyl Azithromycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the structure of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a key metabolite of the widely used macrolide antibiotic, Azithromycin. By presenting a side-by-side comparison of their structural features and expected analytical data, this document serves as a valuable resource for researchers involved in the identification and characterization of Azithromycin and its derivatives.
Structural Overview
Azithromycin is a 15-membered azalide antibiotic characterized by the presence of a macrolactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached. Descladinose 6-N-Desmethyl Azithromycin is a metabolite formed by two key structural modifications: the removal of the L-cladinose sugar and the demethylation of the nitrogen atom at the 6-position of the aglycone ring.
Comparative Data
The structural differences between Azithromycin and its descladinose, N-desmethyl metabolite lead to distinct analytical signatures, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Azithromycin | This compound |
| Molecular Formula | C₃₈H₇₂N₂O₁₂ | C₂₉H₅₆N₂O₉ |
| Molecular Weight | 749.0 g/mol | 576.8 g/mol |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Mass Spectrometry Data
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation patterns of these compounds. The primary distinctions arise from the loss of the cladinose (B132029) sugar.
| Feature | Azithromycin | This compound (Predicted) |
| [M+H]⁺ Ion | m/z 749.5 | m/z 577.4 |
| Key Fragmentation | Loss of cladinose sugar (m/z 591.4)[1] | Absence of the neutral loss corresponding to the cladinose moiety. |
| Loss of desosamine (B1220255) sugar | Loss of desosamine sugar. |
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound would show significant differences compared to Azithromycin, most notably the absence of signals corresponding to the cladinose moiety and a change in the signal for the N-methyl group.
| Proton Environment | Azithromycin Chemical Shift (ppm) | This compound (Predicted Chemical Shift, ppm) |
| Cladinose Protons | ||
| H-1'' (anomeric) | ~4.7 | Absent |
| OCH₃ | ~3.3 | Absent |
| C-CH₃ | ~1.2 | Absent |
| Aglycone Protons | ||
| N-CH₃ at C6 | Present | Absent |
| NH at C6 | Absent | Present (likely a broad singlet) |
| Desosamine Protons | ||
| H-1' (anomeric) | ~4.3 | ~4.3 |
| N(CH₃)₂ | ~2.3 | ~2.3 |
¹³C NMR Spectral Data Comparison
Similarly, the ¹³C NMR spectrum provides clear evidence of the structural changes, with the complete disappearance of signals associated with the cladinose sugar.
| Carbon Environment | Azithromycin Chemical Shift (ppm) | This compound (Predicted Chemical Shift, ppm) |
| Cladinose Carbons | ||
| C-1'' (anomeric) | ~103 | Absent |
| OCH₃ | ~49 | Absent |
| Other cladinose carbons | Multiple signals | Absent |
| Aglycone Carbons | ||
| N-CH₃ at C6 | Present | Absent |
| C6 | Shifted | Shifted due to change from tertiary to secondary amine |
| Desosamine Carbons | ||
| C-1' (anomeric) | ~105 | ~105 |
| N(CH₃)₂ | ~40 | ~40 |
Experimental Protocols
Standard analytical techniques are employed for the structural confirmation of macrolide antibiotics and their metabolites.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
ESI-MS/MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation for MS/MS analysis.
-
Data Acquisition: Acquire full scan MS data to determine the molecular ion and product ion scans to observe fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
2D NMR Experiments: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Visualization of Structural Relationship
The following diagram illustrates the structural transformation from Azithromycin to its Descladinose 6-N-Desmethyl metabolite.
Caption: Structural relationship between Azithromycin and its metabolite.
References
A Comparative Guide to the Accuracy and Precision of Azithromycin Impurity Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of impurities in azithromycin (B1666446) is paramount for ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide mandate strict control over impurity levels, necessitating the use of validated analytical methods. This guide provides a comprehensive comparison of commonly employed techniques for azithromycin impurity quantification, with a focus on their accuracy and precision, supported by experimental data from published studies.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted method for the routine analysis of azithromycin and its impurities.[1][2][3] More advanced techniques such as Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), offer enhanced sensitivity and resolution, proving invaluable for identifying and quantifying trace-level impurities.[4][5] The choice of method often depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of different analytical methods in terms of accuracy (typically measured as percent recovery) and precision (expressed as relative standard deviation, %RSD).
Table 1: Accuracy Data (% Recovery) for Azithromycin Impurity Quantification
| Method | Impurity | Concentration Level | Mean Recovery (%) | Reference |
| HPLC-UV | Impurity A | LOQ, 100%, 150% | 97.0 - 102.0 | [4] |
| HPLC-UV | Impurity B | LOQ, 100%, 150% | 97.0 - 102.0 | [4] |
| HPLC-UV | Azithromycin | 0.8, 1.0, 1.2 mg/mL | 99.5 - 101.3 | [6] |
| HPLC-UV | Five Identified Impurities | Not Specified | Not explicitly stated, but method deemed to have "reasonable accuracy" | [7] |
| UPLC-UV | Impurity A | Not Specified | Not explicitly stated, but method validated for accuracy | [4] |
| UPLC-UV | Impurity B | Not Specified | Not explicitly stated, but method validated for accuracy | [4] |
| LC-MS/MS | Azithromycin | 5 ppb - 640 ppb | Within acceptable limits as per ICH M10 guidelines | [5] |
Table 2: Precision Data (%RSD) for Azithromycin Impurity Quantification
| Method | Impurity | Precision Type | %RSD | Reference |
| HPLC-UV | Impurity A | Method Precision | 0.26 - 1.80 | [4] |
| HPLC-UV | Impurity B | Method Precision | 0.26 - 1.80 | [4] |
| HPLC-UV | Unknown Impurities (1, 2, 3) | Method Precision | 0.26 - 1.80 | [4] |
| HPLC-UV | Azithromycin | Replicates | 0.2 | [6] |
| HPLC-UV | Five Identified Impurities | Intra-assay | Not explicitly stated, but method deemed to have "reasonable precision" | [7] |
| UPLC-UV | Impurities A, B, and Unknowns | LOQ Precision | 1.21 - 1.82 | [4] |
| LC-MS/MS | Azithromycin | Not Specified | Within acceptable limits as per ICH M10 guidelines | [5] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the quantification of impurities in azithromycin, from sample preparation to data analysis.
Caption: Workflow for Azithromycin Impurity Quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from the cited literature.
Method 1: HPLC-UV for Azithromycin Tablets[1]
-
Instrumentation: Agilent 1100 series HPLC with a diode-array detector.
-
Column: Phenomenex Synergi™ MAX-RP (250 x 4.6 mm, 4 µm).
-
Mobile Phase:
-
A: 10 mM KH2PO4 (pH 7.0).
-
B: Methanol (B129727):Acetonitrile (1:1 v/v).
-
Gradient elution was employed.
-
-
Flow Rate: Not explicitly stated.
-
Column Temperature: 50 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Pulverized tablets were dissolved in a mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (35:65 v/v), sonicated, and filtered.
Method 2: RP-UHPLC for Azithromycin Tablets[5]
-
Instrumentation: Shimadzu UHPLC system.
-
Column: Shim-pack XR ODS (75 x 3.0 mm, 2.2 µm).
-
Mobile Phase:
-
A: 0.01 M dibasic sodium phosphate buffer.
-
B: Acetonitrile:Methanol (750:250 v/v).
-
-
Flow Rate: 1.2 mL/minute.
-
Detection: UV at 210 nm.
-
Sample Preparation: Not detailed in the abstract.
Method 3: HPLC-UV for Azithromycin Raw Material and Formulations[4]
-
Instrumentation: Not specified.
-
Column: C18 reversed-phase.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol (20:80).
-
Flow Rate: Not specified.
-
Detection: UV at 210 nm.
-
Sample Preparation: Not detailed in the abstract.
Method 4: LC-MS/MS for Azithromycin in Human Plasma[6]
-
Instrumentation: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Not detailed in the abstract, but plasma samples were used.
-
Validation: The method was rigorously validated according to ICH M10 guidelines.
Conclusion
The choice of an analytical method for azithromycin impurity quantification is a critical decision in the drug development and manufacturing process. HPLC-UV methods are well-established, robust, and suitable for routine quality control, demonstrating good accuracy and precision.[1][6] For higher sensitivity, improved resolution, and the identification of unknown impurities, UPLC and LC-MS/MS techniques are superior.[4][5] The validation data presented in this guide, sourced from various studies, confirms that these methods are capable of meeting the stringent requirements set by regulatory agencies. Researchers and scientists should select the most appropriate method based on the specific analytical challenge, balancing factors such as the required level of sensitivity, the need for impurity identification, and throughput considerations.
References
A Comparative Analysis of Two Azithromycin Derivatives: Descladinose 6-N-Desmethyl Azithromycin and N-demethylazithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two known metabolites and impurities of the widely-used macrolide antibiotic, azithromycin (B1666446): Descladinose 6-N-Desmethyl Azithromycin and N-demethylazithromycin. While both compounds are structurally related to the parent drug, a comprehensive review of available scientific literature reveals a significant lack of specific experimental data on their individual antibacterial activity and pharmacokinetic profiles. It is generally reported that the metabolites of azithromycin are microbiologically inactive[1]. This guide presents the available chemical and physical data for both compounds and outlines the standard experimental protocols that would be employed to determine their potential efficacy and in-vivo behavior.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound and N-demethylazithromycin is presented in Table 1. These properties are derived from computational data and information available in chemical databases.
| Property | This compound | N-demethylazithromycin |
| Synonyms | 9a-N-Desmethyl-decladinoseazithromycin | 3'-N-Demethylazithromycin, Azithromycin EP Impurity I |
| Molecular Formula | C₂₉H₅₆N₂O₉ | C₃₇H₇₀N₂O₁₂ |
| Molecular Weight | 576.77 g/mol | 734.96 g/mol |
| Chemical Structure | See Figure 1 | See Figure 2 |
Antibacterial Activity
Currently, there is a lack of publicly available experimental data, such as Minimum Inhibitory Concentration (MIC) values, to quantitatively assess the antibacterial activity of this compound and N-demethylazithromycin against common respiratory or other pathogens. The prevailing view in the scientific literature is that the metabolites of azithromycin are microbiologically inactive[1].
To determine the antibacterial spectrum and potency of these compounds, a standardized in vitro susceptibility test, such as the broth microdilution method, would be required. A detailed, representative protocol for this method is provided in the "Experimental Protocols" section.
Pharmacokinetic Profiles
Similar to the antibacterial activity, specific pharmacokinetic data (e.g., absorption, distribution, metabolism, and excretion) for this compound and N-demethylazithromycin are not available in the reviewed literature. As metabolites of azithromycin, their formation is a result of the in vivo metabolism of the parent drug, which is primarily hepatic[1][2]. The pharmacokinetic properties of azithromycin itself are well-characterized, featuring a long half-life and extensive tissue distribution[2][3].
A comprehensive pharmacokinetic study would be necessary to characterize the in vivo behavior of these specific metabolites. A general protocol for such a study, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is detailed in the "Experimental Protocols" section.
Experimental Protocols
The following are detailed, representative protocols for key experiments that would be used to evaluate the antibacterial activity and pharmacokinetic properties of this compound and N-demethylazithromycin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing[4].
1. Preparation of Materials:
- Test Compounds: Stock solutions of this compound and N-demethylazithromycin are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
- Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and relevant clinical isolates are cultured on appropriate agar (B569324) plates for 18-24 hours.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- Several colonies of the test bacterium are transferred to a sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- The stock solutions of the test compounds are serially diluted in CAMHB in the microtiter plates to achieve a range of final concentrations. A growth control well (no compound) and a sterility control well (no bacteria) are included.
- Each well is inoculated with the prepared bacterial suspension.
4. Incubation:
- The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a compound in a preclinical animal model, such as rats[5].
1. Animal Model and Dosing:
- Healthy, adult male Sprague-Dawley rats are used. The animals are housed in controlled environmental conditions and fasted overnight before the experiment.
- The test compound is formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.
- For the IV arm, the compound is administered as a single bolus dose into the tail vein. For the PO arm, the compound is administered by oral gavage.
2. Sample Collection:
- Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Sample Analysis by LC-MS/MS:
- Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then diluted for injection into the LC-MS/MS system.
- Chromatographic Separation: The compound is separated from plasma components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid)[6][7].
- Mass Spectrometric Detection: The compound is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
4. Pharmacokinetic Parameter Calculation:
- The plasma concentration-time data are analyzed using non-compartmental analysis software.
- Key pharmacokinetic parameters are calculated, including:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure.
- t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
- Clearance (CL): The volume of plasma cleared of the drug per unit time.
- Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
- Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
Visualizations
Caption: Chemical structure of this compound.
Caption: Chemical structure of N-demethylazithromycin.
References
- 1. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Lekethromycin, a Novel Macrolide Lactone, in Rat Plasma by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Descladinose 6-N-Desmethyl Azithromycin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like Descladinose 6-N-Desmethyl Azithromycin (B1666446) are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Adherence to established protocols is not just a matter of best practice but a critical component of regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this research-grade pharmaceutical compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The safe handling of Azithromycin derivatives is crucial to prevent occupational exposure.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | A suitable respirator should be worn, especially when handling the compound in powder form where dust or aerosols may be generated.[1] | To prevent inhalation of the compound. |
| Eye Protection | Safety goggles with side-shields are required.[1] | To prevent accidental contact with the eyes. |
| Hand Protection | Impervious gloves, such as nitrile, are recommended. Gloves should be inspected before use, and proper removal techniques must be followed.[1] | To prevent skin contact. |
| Skin and Body Protection | An impervious lab coat or a full protection suit should be worn to avoid skin contact. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1] | To protect the skin and prevent the spread of contamination. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of any research chemical is to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[2][3] These policies are designed to comply with all federal, state, and local regulations.[2] The following procedure is a general guide based on best practices for pharmaceutical waste disposal.
1. Waste Segregation and Identification:
-
Unused Product: Any unwanted or expired Descladinose 6-N-Desmethyl Azithromycin should be treated as chemical waste. Do not discard it down the drain or in the regular trash.[3]
-
Contaminated Materials: All materials that have come into direct contact with the compound must be disposed of as chemical waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Vials and containers
-
Bench paper and absorbent pads
-
-
Solutions: All solutions containing this compound must be collected for chemical waste disposal.
2. Waste Collection and Containment:
-
Select a compatible, chemically resistant container with a secure, leak-proof lid for liquid waste.[4]
-
For solid waste, use a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
The original container of the compound, even if empty, should be disposed of as chemical waste as it may contain residual amounts.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.[4]
-
Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[4]
4. Storage of Chemical Waste:
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).[4]
-
This area should be well-ventilated and away from incompatible materials.
-
Ensure that the SAA is known to all laboratory personnel and is regularly inspected by the EHS department.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.[4]
-
The EHS department will coordinate with a licensed hazardous waste disposal service for final disposal, which is typically high-temperature incineration.[4][5]
Experimental Protocols for Degradation (For Informational Purposes)
While not a standard disposal procedure, understanding the degradation pathways of azithromycin can be relevant for research purposes. It is important to note that these are not recommended for routine laboratory-scale disposal.
-
Hydrolytic Degradation: Azithromycin is known to undergo degradation in aqueous solutions, with the rate being pH-dependent. The major degradation product at pH 6.0 is Desosaminylazithromycin, which results from the hydrolytic loss of the cladinose (B132029) sugar.[6]
-
Oxidative Degradation: Studies have shown that azithromycin can be degraded through oxidation. One study demonstrated 100% degradation of a 1.0 ppm azithromycin solution within one hour using UV irradiation in the presence of hydrogen peroxide (H₂O₂). The degradation rate was found to increase with a higher concentration of H₂O₂ and in more basic conditions.[7]
-
Thermal Degradation: Heating azithromycin can also lead to degradation. One study showed that heating to 60°C can cause the decomposition of the active ingredient into several fragmentation products.[8]
These degradation studies are for analytical and research contexts and should not be used as a substitute for proper disposal through a certified hazardous waste management program.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS) – Oriental Journal of Chemistry [orientjchem.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
